Mycmi-6
Description
Properties
IUPAC Name |
3-[(9-amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-2-28-12-4-6-15-14(10-12)19(22)13-5-3-11(9-17(13)24-15)26-27-16-7-8-18(21)25-20(16)23/h3-10H,2H2,1H3,(H2,22,24)(H4,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWGRUNKGVWOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=C(N=C(C=C4)N)N)N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Mycmi-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycmi-6 is a potent and selective small-molecule inhibitor of the MYC:MAX protein-protein interaction, a critical driver in a majority of human cancers. The MYC family of oncoproteins (c-MYC, N-MYC, and L-MYC) are transcription factors that regulate a vast array of genes involved in cell proliferation, growth, metabolism, and apoptosis.[1][2] For their transcriptional activity, MYC proteins must heterodimerize with their obligate partner, MAX.[3] This dimerization occurs through their basic helix-loop-helix leucine zipper (bHLHZip) domains.[1] this compound directly targets this interaction, offering a promising therapeutic strategy against MYC-driven malignancies. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action
This compound functions as a direct inhibitor of the MYC:MAX heterodimerization. It selectively binds to the bHLHZip domain of MYC, preventing its association with MAX.[1][3][4] This disruption of the MYC:MAX complex is the primary mechanism through which this compound exerts its anti-cancer effects. By inhibiting this interaction, this compound effectively blocks MYC-driven transcription of target genes, leading to a cascade of downstream cellular consequences.[1][4]
The key outcomes of this compound's mechanism of action include:
-
Inhibition of Tumor Cell Growth: By abrogating MYC's transcriptional activity, this compound potently inhibits the proliferation of cancer cells that are dependent on MYC signaling.[4][5]
-
Induction of Apoptosis: Disruption of the MYC:MAX interaction by this compound leads to programmed cell death in tumor cells.[4][6]
-
Selective Targeting: this compound demonstrates a degree of selectivity for cancer cells with high MYC expression, while showing less cytotoxicity towards normal cells.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its binding affinity and cellular activity.
| Parameter | Value | Assay Method | Target | Reference |
| Binding Affinity (Kd) | 1.6 µM | Surface Plasmon Resonance (SPR) | MYC bHLHZip Domain | [4] |
| Cellular Activity (IC50/GI50) | Cell Line(s) | Value | Assay Method | Reference |
| MYC-dependent tumor cells | General | <0.5 µM | Growth Inhibition | [4] |
| Burkitt's Lymphoma | Mutu, Daudi, ST486 | ~0.5 µM | Growth Inhibition | |
| MYCN-amplified Neuroblastoma | <0.4 µM | Growth Inhibition | ||
| Breast Cancer | Panel of cell lines | 0.3 µM to >10 µM | MTT Assay | [5] |
| MYC:MAX Interaction Inhibition | MCF7 cells | <1.5 µM | isPLA | |
| MYC:MAX Heterodimer Formation | in vitro | 3.8 µM | ||
| Triple-Negative Breast Cancer | Panel of cell lines | 1.2 to 96.7 µM | MTT Assay |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core signaling pathway affected by this compound and the logical workflow of its mechanism of action.
Caption: MYC signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow of this compound's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In situ Proximity Ligation Assay (isPLA) for MYC:MAX Interaction
This assay is used to visualize and quantify endogenous protein-protein interactions within cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 breast cancer cells) on chamber slides.
-
Allow cells to adhere and grow to a desired confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Proximity Ligation Assay:
-
Wash the cells with PBS.
-
Perform the in situ PLA using a commercial kit (e.g., Duolink® In Situ PLA® Reagents) according to the manufacturer's instructions.
-
Briefly, incubate the cells with primary antibodies against MYC and MAX.
-
Follow with incubation with PLA probes (secondary antibodies with attached DNA oligonucleotides).
-
Perform the ligation and amplification steps to generate a fluorescent signal where the two proteins are in close proximity.
-
-
Imaging and Quantification:
-
Mount the slides with a mounting medium containing DAPI for nuclear staining.
-
Capture images using a fluorescence microscope.
-
Quantify the number of PLA signals (fluorescent dots) per cell nucleus using image analysis software (e.g., ImageJ).
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
-
Protein Immobilization:
-
Immobilize recombinant MYC bHLHZip domain onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., breast cancer cell lines) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.
-
Conclusion
This compound represents a significant advancement in the quest to directly target the oncoprotein MYC. Its well-defined mechanism of action, centered on the specific disruption of the MYC:MAX heterodimer, provides a solid foundation for its continued development as a potential therapeutic agent. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of this compound in the fight against MYC-driven cancers.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
The Cellular Target of Mycmi-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycmi-6 is a small molecule inhibitor that has demonstrated potent anti-tumor activity in various cancer models. This document provides a comprehensive technical overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on MYC-targeted therapies.
The Cellular Target of this compound: The MYC Oncoprotein
The primary cellular target of this compound is the MYC oncoprotein . MYC is a transcription factor that belongs to the basic helix-loop-helix leucine zipper (bHLHZip) family.[1] It plays a pivotal role in regulating a wide array of cellular processes, including cell cycle progression, proliferation, metabolism, and apoptosis.[1] Dysregulation of MYC is a hallmark of many human cancers, making it an attractive therapeutic target.[2]
MYC exerts its transcriptional activity by forming a heterodimer with its obligate partner, MAX (MYC-associated factor X) .[1] This MYC:MAX heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby activating their transcription.[1][3][4]
This compound directly binds to the bHLHZip domain of MYC , the same domain responsible for dimerization with MAX.[5][6][7] By binding to this critical region, this compound effectively disrupts the MYC:MAX protein-protein interaction .[1][5] This inhibition prevents the MYC:MAX complex from binding to DNA, leading to the downregulation of MYC-driven transcription and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[5][6]
Quantitative Data
The interaction of this compound with its target and its cellular effects have been quantified using various biophysical and cell-based assays.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) | |||
| MYC bHLHZip Domain | 1.6 µM | Surface Plasmon Resonance (SPR) | [1][5][6][7] |
| Inhibitory Concentration (IC50) | |||
| MYC:MAX Interaction (in situ) | < 1.5 µM | Proximity Ligation Assay (isPLA) | [1][6] |
| MYC:MAX Heterodimer Formation | 3.8 µM | Not Specified | [1][6] |
| Tumor Cell Growth (MYC-dependent) | < 0.5 µM | Cell Viability Assay | [5][6] |
| Breast Cancer Cell Lines | 0.3 µM to >10 µM | MTT Assay | [2] |
| Growth Inhibition (GI50) | |||
| Burkitt's Lymphoma Cells (average) | 0.5 µM | Cell Viability Assay | [1][6] |
| MYCN-amplified Neuroblastoma Cells | < 0.4 µM | Cell Viability Assay | [1][6] |
Signaling Pathway
This compound's mechanism of action involves the direct inhibition of the MYC signaling pathway, a central regulator of cell growth and proliferation.
Caption: MYC signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular target and activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Protocol:
-
Protein Immobilization:
-
Recombinant human MYC bHLHZip domain protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
MYC protein (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the MYC protein to subtract non-specific binding.
-
-
Binding Analysis:
-
This compound is serially diluted in a suitable running buffer (e.g., HBS-EP+ buffer).
-
A range of this compound concentrations (e.g., 0.1 µM to 50 µM) is injected over both the MYC-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
The association of this compound is monitored for a set time (e.g., 120 seconds), followed by a dissociation phase where running buffer is flowed over the chip (e.g., 300 seconds).
-
-
Data Analysis:
-
The reference flow cell data is subtracted from the active flow cell data to obtain specific binding sensorgrams.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Situ Proximity Ligation Assay (isPLA) for MYC:MAX Interaction
isPLA is a technique that allows for the visualization and quantification of protein-protein interactions within intact cells.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ. | Sigma-Aldrich [merckmillipore.com]
- 3. Myc-Max heterodimers activate a DEAD box gene and interact with multiple E box-related sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Split-Gaussia Protein Complementation Assay in presence of a third protein under viral infection [protocols.io]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Mycmi-6 with the MYC Oncogene
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Mycmi-6, a small molecule inhibitor targeting the MYC oncogene. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.
Executive Summary
The MYC family of transcription factors are pivotal regulators of cellular proliferation, growth, and apoptosis.[1] Their dysregulation is a hallmark of a vast number of human cancers, making them a prime target for therapeutic intervention. This compound has emerged as a promising direct inhibitor of MYC, acting by disrupting the critical interaction between MYC and its obligate binding partner, MAX.[2][3] This guide synthesizes the current understanding of the this compound and MYC interaction, offering a centralized resource for researchers in the field.
Quantitative Binding Affinity and Cellular Activity of this compound
This compound directly binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of the MYC protein, thereby preventing its heterodimerization with MAX.[2] This inhibition of the MYC:MAX complex formation is the cornerstone of its anti-cancer activity. The binding affinity and cellular efficacy of this compound have been quantified through various biophysical and cell-based assays.
| Parameter | Value | Assay Method | Cell Line/System | Reference |
| Dissociation Constant (Kd) | 1.6 ± 0.5 μM | Surface Plasmon Resonance (SPR) | Recombinant MYC bHLHZip | [2] |
| ~4 μM | Surface Plasmon Resonance (SPR) | Recombinant MYC bHLHZip | [4] | |
| IC50 (MYC:MAX Inhibition) | <1.5 μM | In situ Proximity Ligation Assay (isPLA) | MCF7 | [1] |
| 3.8 μM | Not Specified | Not Specified | [1] | |
| IC50 (Cell Growth) | <0.5 μM | Not Specified | MYC-dependent tumor cells | [5][6] |
| 0.3 μM to >10 μM | MTT Assay | Panel of breast cancer cell lines | [3][4] | |
| GI50 (Growth Inhibition) | ~0.5 μM | Not Specified | Burkitt's lymphoma cells (Mutu, Daudi, ST486) | [1] |
| <0.4 μM | Not Specified | MYCN-amplified neuroblastoma cells | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the binding data. The following sections outline the key assays used to characterize the interaction between this compound and MYC.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the dissociation constant (Kd) of the this compound and MYC interaction.
Methodology:
-
Protein Immobilization: The recombinant bHLHZip domain of the MYC protein is immobilized on a sensor chip surface. A common method is amine coupling, where the protein is covalently linked to the carboxymethylated dextran surface of the sensor chip.
-
Analyte Injection: A series of concentrations of this compound (the analyte) are injected over the sensor surface.
-
Binding Measurement: The binding of this compound to the immobilized MYC protein causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) signal.
-
Data Analysis: The association and dissociation rates are measured and fitted to a binding model (e.g., Langmuir 1:1) to calculate the dissociation constant (Kd).
A study detailing this process utilized a CM5 sensor chip for protein immobilization via amino coupling.[7] The association and dissociation rates were determined to be k_a = 9294 M⁻¹s⁻¹ and k_d = 0.02293 s⁻¹, respectively, yielding a K_D of 2.5 µM in one experiment, with an average K_D of 1.6 ± 0.5 µM across multiple experiments.[7]
In situ Proximity Ligation Assay (isPLA)
isPLA is a powerful technique for visualizing and quantifying protein-protein interactions within fixed cells.
Objective: To confirm the inhibition of the endogenous MYC:MAX interaction by this compound in a cellular context.
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody access.
-
Primary Antibody Incubation: The cells are incubated with primary antibodies specific to MYC and MAX.
-
PLA Probe Incubation: Two secondary antibodies, each conjugated to a unique oligonucleotide (PLA probes), are added. These probes bind to the primary antibodies.
-
Ligation and Amplification: If the MYC and MAX proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides, and the resulting signals (appearing as distinct fluorescent dots) are visualized and quantified using fluorescence microscopy. A reduction in the number of dots per cell in this compound treated cells compared to control cells indicates inhibition of the MYC:MAX interaction.[2]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 5 days).[2]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.
-
IC50 Calculation: The absorbance values are plotted against the log of the this compound concentration, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is facilitated by visual representations.
Caption: MYC Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Workflow for Surface Plasmon Resonance (SPR) Experiment.
Caption: General Workflow for In situ Proximity Ligation Assay (isPLA).
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Function of MYCMI-6
This guide provides a detailed overview of this compound, a small molecule inhibitor targeting the MYC oncoprotein. It covers its mechanism of action, the signaling pathway it disrupts, quantitative performance data, and key experimental protocols for its evaluation.
Core Concept: this compound as a MYC:MAX Interaction Inhibitor
This compound is a potent and selective small molecule that functions by directly inhibiting the protein-protein interaction between the MYC transcription factor and its obligatory partner, MAX.[1][2][3] The MYC family of proteins (including c-MYC and N-MYC) are key drivers of tumorigenesis, implicated in approximately 70% of human tumors.[4] They function as transcription factors that regulate a vast network of genes involved in critical cellular processes such as cell cycle progression, growth, metabolism, and apoptosis.[5]
For MYC to exert its transcriptional activity, it must form a heterodimer with the MAX protein.[5] This MYC:MAX complex then binds to specific DNA sequences known as E-boxes in the regulatory regions of target genes, driving their expression.[5] this compound physically binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, the same domain required for MAX binding.[1][3][5] This direct binding sterically hinders the formation of the functional MYC:MAX heterodimer, thereby blocking MYC-driven transcription and suppressing its oncogenic functions.[1][5]
The MYC:MAX Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical MYC:MAX signaling pathway and the specific point at which this compound intervenes. In normal and cancerous cells with MYC activation, MYC and MAX proteins form a heterodimer, which translocates to the nucleus to activate target gene expression, leading to cell proliferation and growth. This compound disrupts the initial, critical step of this pathway.
Quantitative Data Summary
The efficacy and biophysical parameters of this compound have been quantified across various assays. The tables below summarize these key metrics.
Table 1: Biophysical and Cellular Potency
| Parameter | Value | Assay Method | Context | Citation |
| Binding Affinity (KD) | 1.6 ± 0.5 µM | Surface Plasmon Resonance (SPR) | Direct binding to MYC bHLHZip domain | [6] |
| IC50 (MYC:MAX) | < 1.5 µM | In Situ Proximity Ligation (isPLA) | Inhibition of interaction in MCF7 cells | [3][5] |
| IC50 (MYC:MAX) | 3.8 µM | Not Specified | Inhibition of heterodimer formation | [3][5] |
Table 2: Growth Inhibition (GI50) in Cancer Cell Lines
| Cell Type | Value (GI50) | Notes | Citation |
| Burkitt's Lymphoma | ~0.5 µM | Cell lines with MYC translocations (e.g., Mutu, Daudi) | [3][5] |
| Neuroblastoma | < 0.4 µM | Anchorage-independent growth (MYCN-amplified) | [3][5] |
| Neuroblastoma | 2.5 - 6.0 µM | MYCN-amplified cell lines | [7] |
| Neuroblastoma | > 20 µM | MYCN-non-amplified cell lines | [7] |
| Breast Cancer | 0.3 µM to > 10 µM | Varies across different breast cancer cell lines | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key experiments used to characterize this compound.
Protocol 1: In Situ Proximity Ligation Assay (isPLA) for MYC:MAX Interaction
This protocol quantifies the MYC:MAX protein-protein interaction within intact cells.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7) on coverslips and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access.
-
Primary Antibody Incubation: Incubate cells with a pair of primary antibodies raised in different species, one targeting MYC and the other targeting MAX.
-
PLA Probe Incubation: Add secondary antibodies conjugated with unique oligonucleotides (PLA probes). These probes will bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated.
-
Ligation and Amplification: Add a ligase to join the PLA probe oligonucleotides, forming a circular DNA template. Then, add a polymerase for rolling-circle amplification, creating a concatemer of the DNA circle.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Imaging and Quantification: Visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents a single MYC:MAX interaction. Quantify the number of spots per cell nucleus to determine the level of interaction and its inhibition by this compound.
Protocol 2: Xenograft Tumor Model for In Vivo Efficacy
This protocol assesses the anti-tumor activity of this compound in a living organism.
-
Cell Line and Animal Model: Use human MYCN-amplified neuroblastoma cells (e.g., SK-N-DZ) and immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of SK-N-DZ cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using caliper measurements. Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound for in vivo use. Administer this compound intraperitoneally (i.p.) at a dose of 20 mg/kg body weight daily.[3][4] The control group receives the vehicle solution on the same schedule.
-
Monitoring: Monitor tumor volume, body weight, and overall animal health daily for 1-2 weeks.[4]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Tissue Analysis: Process the tumor tissue for downstream analysis:
-
Apoptosis: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.[4]
-
Proliferation: Use Ki67 staining to identify proliferating cells.
-
Microvascularity: Stain for endothelial markers (e.g., CD31) to assess blood vessel density.
-
Visualized Workflows and Relationships
Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for evaluating an anti-cancer compound like this compound in a mouse xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Mycmi-6 in Cancer Cells
This technical guide provides a comprehensive overview of the biological activity of this compound, a novel small molecule inhibitor of the MYC oncogene, in the context of cancer therapy. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.
Introduction: Targeting the "Undruggable" MYC Oncogene
The MYC family of oncogenes (encompassing c-MYC, MYCN, and MYCL) are potent drivers of tumorigenesis, implicated in up to 70% of human cancers.[1] These transcription factors regulate a vast network of genes essential for fundamental cellular processes, including proliferation, metabolism, cell cycle progression, and apoptosis.[2][3] MYC exerts its transcriptional activity by forming a heterodimer with its obligate partner, MAX (MYC-associated factor X).[2] This MYC:MAX complex binds to specific DNA sequences known as E-boxes in the regulatory regions of target genes, driving their expression.[2]
Despite its central role in cancer, MYC has long been considered an "undruggable" target due to its lack of a defined enzymatic pocket and its intrinsically disordered nature.[1][4][5] However, the absolute requirement for dimerization with MAX presents a viable therapeutic window. This compound is a low molecular weight antagonist developed to specifically disrupt this crucial MYC:MAX protein-protein interaction.[6][7]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the MYC:MAX heterodimer. It selectively binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, the very domain required for interaction with MAX.[2][8] This binding sterically hinders the formation of the functional MYC:MAX complex.
Key Molecular Interactions:
-
Direct Binding: this compound binds to the MYC bHLHZip domain with a dissociation constant (Kd) of 1.6 μM.[8]
-
Dimerization Inhibition: By occupying the binding interface, this compound effectively prevents MYC from dimerizing with MAX. This has been demonstrated in cellular assays, with an IC50 for MYC:MAX interaction inhibition of less than 1.5 μM in in-situ proximity ligation assays (isPLA) and 3.8 μM in heterodimer formation assays.[8]
-
Transcriptional Repression: Without MAX, MYC cannot efficiently bind to E-box sequences, leading to a blockade of MYC-driven transcription of target genes responsible for proliferation and survival.[2][8]
The logical flow of this compound's mechanism of action is depicted below.
Biological Activity and Efficacy in Cancer Cells
This compound has demonstrated significant anti-cancer activity across a range of cell lines and in vivo models, primarily through the inhibition of cell proliferation and the induction of apoptosis.
Inhibition of Cancer Cell Growth
This compound potently inhibits the growth of cancer cells in a manner that correlates with MYC expression levels.[9] Cell lines with higher MYC expression are generally more sensitive to the compound.[9]
-
In a panel of breast cancer cell lines, this compound inhibited cell growth with IC50 values ranging from 0.3 μM to over 10 μM.[6][10]
-
It is particularly effective in cancers with deregulated MYC/MYCN, such as neuroblastoma and Burkitt's lymphoma, with GI50 (50% growth inhibition) values as low as 0.5 μM.[9]
-
For MYCN-amplified neuroblastoma cells, this compound inhibited anchorage-independent growth with GI50 values below 0.4 μM.[2][8]
-
Studies on Burkitt's lymphoma cell lines (Mutu, Daudi, and ST486), which are characterized by MYC translocations, showed an average GI50 of 0.5 μM.[8]
Induction of Apoptosis
A key consequence of MYC inhibition by this compound is the induction of programmed cell death, or apoptosis, in cancer cells.
-
In breast cancer cell lines where growth was successfully inhibited, this compound was found to be a potent inducer of apoptosis.[6][7][11]
-
In vivo studies using a MYCN-amplified neuroblastoma xenograft model showed that treatment with this compound led to a massive increase in apoptotic areas within the tumor tissue.[2][9]
Effects on the Cell Cycle
MYC is a master regulator of the cell cycle, promoting entry into S-phase by upregulating cyclins and CDKs while repressing inhibitors like p21 and p27.[3] By inhibiting MYC, this compound effectively re-engages cell cycle checkpoints, leading to cell cycle arrest and contributing to its anti-proliferative effects. While direct cell cycle analysis data for this compound is not detailed in the provided search results, its mechanism strongly implies an arrest in the G1 phase of the cell cycle.
Quantitative Data Summary
The following tables summarize the quantitative measures of this compound's biological activity from various studies.
Table 1: In Vitro Growth Inhibition of this compound in Cancer Cell Lines
| Cancer Type | Cell Lines | Assay Type | Potency (IC50 / GI50) | Reference(s) |
|---|---|---|---|---|
| Breast Cancer | Panel of cell lines | MTT | IC50: 0.3 µM to >10 µM | [6][10] |
| Burkitt's Lymphoma | Mutu, Daudi, ST486 | Growth Assay | GI50: ~0.5 µM | [8] |
| Neuroblastoma | MYCN-amplified | Growth Assay | GI50: < 0.5 µM | [9] |
| Neuroblastoma | MYCN-amplified | Anchorage-independent | GI50: < 0.4 µM |[8] |
Table 2: this compound Binding and Dimerization Inhibition
| Parameter | Assay | Value | Reference(s) |
|---|---|---|---|
| Binding Affinity (Kd) | Surface Plasmon Resonance | 1.6 µM | [8] |
| MYC:MAX Inhibition (IC50) | isPLA (cellular) | < 1.5 µM | [8] |
| MYC:MAX Inhibition (IC50) | Heterodimer Formation | 3.8 µM |[8] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been validated in vivo. In a mouse xenograft model using MYCN-amplified human neuroblastoma cells, systemic administration of this compound yielded significant therapeutic effects.[9]
-
Treatment Regimen: 20 mg/kg body weight, administered daily via intraperitoneal injection.[9]
-
Target Engagement: Treatment significantly reduced the interaction of MYCN:MAX in the tumor tissue, confirming the drug reached and was active at its target site.[9]
-
Therapeutic Effects: The treatment induced widespread apoptosis, reduced tumor cell proliferation, and decreased tumor microvascularity.[9]
-
Tolerability: this compound was well tolerated by the animals, with no severe side effects reported.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for the key experiments used to characterize the activity of this compound.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a set time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induction.
The workflow for assessing apoptosis is visualized below.
In Vivo Tumor Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.[9]
-
Tissue Preparation: Following in vivo treatment with this compound or vehicle, euthanize animals and excise tumors. Fix tumors in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the tumor tissue and mount them on microscope slides.
-
Deparaffinization & Rehydration: Remove paraffin from the sections and rehydrate through a series of graded ethanol washes.
-
Permeabilization: Treat sections with proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: Stain the nuclei with a counterstain such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Visualize the sections using fluorescence microscopy. TUNEL-positive (apoptotic) cells will emit a fluorescent signal (e.g., green), which can be distinguished from the DAPI-stained nuclei (e.g., blue).
-
Quantification: Quantify the extent of apoptosis by calculating the ratio of TUNEL-positive cells to the total number of cells in multiple fields of view.
Conclusion
This compound represents a significant advancement in the effort to pharmacologically target MYC. By directly binding to MYC and disrupting its essential interaction with MAX, this compound effectively inhibits the proliferation of MYC-driven cancer cells and induces apoptosis. Preclinical data demonstrates its potency in the low micromolar range across various cancer types, particularly those with MYC amplification or deregulation. Furthermore, its efficacy and tolerability in in vivo models underscore its potential for further development. This compound serves as both a powerful tool for studying MYC biology and a promising lead compound for a new class of anti-cancer therapeutics aimed at one of oncology's most elusive targets.
References
- 1. youtube.com [youtube.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MYC Oncogene Contributions to Release of Cell Cycle Brakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - ProQuest [proquest.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Initial Studies on Mycmi-6 Efficacy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial efficacy studies of Mycmi-6, a potent and selective small molecule inhibitor of the c-Myc oncoprotein. The data and protocols summarized herein are based on preclinical investigations into its mechanism of action and anti-tumor activity.
Introduction to this compound
This compound (also known as NSC354961) is a small molecule inhibitor that targets the interaction between the c-Myc (MYC) protein and its obligate binding partner, MAX.[1][2][3] The MYC family of transcription factors are central regulators of cell proliferation, growth, and apoptosis, and their deregulation is a hallmark of a majority of human cancers.[4][5][6] By disrupting the MYC:MAX heterodimer, this compound effectively blocks MYC-driven transcription, leading to cell growth inhibition and apoptosis in cancer cells.[2][3][7] Preclinical studies have demonstrated that this compound exhibits selectivity for MYC-dependent tumor cells while sparing normal human cells.[3][7]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from initial in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Reference |
| Breast Cancer Cell Lines | Breast Cancer | IC50 | 0.3 µM to >10 µM | [4] |
| Burkitt's Lymphoma (Mutu, Daudi, ST486) | Burkitt's Lymphoma | GI50 (average) | 0.5 µM | [2] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | GI50 | < 0.4 µM | [6] |
| General MYC-dependent tumor cells | Various | IC50 | < 0.5 µM | [1][2][7] |
| MCF7 | Breast Cancer | IC50 (MYC:MAX inhibition) | < 1.5 µM | [6] |
Table 2: Binding Affinity and In Vivo Efficacy of this compound
| Parameter | Description | Value | Reference |
| Kd | Binding affinity to MYC bHLHZip domain | 1.6 µM | [1][2][7] |
| In Vivo Model | MYCN-amplified neuroblastoma xenograft | - | [8][9] |
| Dosing Regimen | 20 mg/kg, i.p., daily for 1-2 weeks | - | [2] |
| Key In Vivo Effects | Reduced tumor cell proliferation, induced apoptosis, decreased tumor microvasculature density | - | [2][9] |
Experimental Protocols
Cell Viability and Growth Inhibition Assays (MTT/GI50)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., breast cancer, Burkitt's lymphoma, neuroblastoma) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is then added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the IC50 or GI50 values are calculated using non-linear regression analysis.
Apoptosis Assays (Flow Cytometry and TUNEL Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Methodology (Flow Cytometry - Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. Cells are then stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Methodology (TUNEL Staining for In Vivo Samples):
-
Tissue Preparation: Tumor tissues from xenograft models are fixed, paraffin-embedded, and sectioned.
-
TUNEL Assay: The tissue sections are subjected to a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which labels the fragmented DNA of apoptotic cells.
-
Imaging and Quantification: The stained sections are visualized using fluorescence microscopy, and the percentage of TUNEL-positive (apoptotic) cells is quantified.[9]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells with high MYC expression (e.g., MYCN-amplified neuroblastoma cells) are subcutaneously injected into immunocompromised mice.[9]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at a specified dose and schedule (e.g., 20 mg/kg daily).[2]
-
Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis (e.g., TUNEL), and to assess the reduction in MYC:MAX interaction.[2][9]
Visualizations
This compound Mechanism of Action
Caption: this compound disrupts the MYC:MAX interaction, preventing transcriptional activation.
Experimental Workflow for In Vitro Efficacy Testing
Caption: A typical workflow for determining the in vitro efficacy of this compound.
Logical Framework for Preclinical Evaluation
Caption: Logical flow of preclinical studies to validate this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 4. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. apexbt.com [apexbt.com]
- 8. Mission Possible: Advances in MYC Therapeutic Targeting in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Therapeutic Potential of Mycmi-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC family of oncoproteins has long been considered a key therapeutic target in oncology due to their frequent dysregulation in a majority of human cancers.[1][2][3][4] Historically, the direct inhibition of MYC has been challenging, earning it the "undruggable" label.[2][3] This landscape is shifting with the emergence of novel small molecules, among which Mycmi-6 has shown significant promise. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the interaction between MYC and its obligate binding partner, MAX.[1][5][6][7] This interaction is crucial for MYC's oncogenic activity, as the MYC:MAX heterodimer binds to E-box DNA sequences to regulate the transcription of genes involved in cell proliferation, growth, metabolism, and apoptosis.[1] By disrupting the MYC:MAX dimerization, this compound effectively blocks MYC-driven transcription, leading to cell growth inhibition and apoptosis in cancer cells with deregulated MYC.[1][5][6]
Mechanism of Action
This compound selectively binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC.[1][5][6] This binding event physically obstructs the dimerization of MYC with MAX. Without forming a heterodimer with MAX, MYC is unable to bind to its target DNA sequences, thereby inhibiting the transcription of its downstream target genes. This disruption of the MYC transcriptional program ultimately leads to a reduction in cell proliferation and the induction of apoptosis in MYC-dependent cancer cells.[1][5][8]
Quantitative Preclinical Data
This compound has demonstrated potent anti-cancer activity across a range of preclinical models. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference(s) |
| Various Breast Cancer Lines | Breast Cancer | 1.2 - 96.7 | [8] |
| TNBC Cell Lines | Triple-Negative Breast Cancer | Significantly lower than non-TNBC | [8] |
| Burkitt's Lymphoma (Mutu, Daudi, ST486) | Burkitt's Lymphoma | ~0.5 | [1][6] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | <0.4 | [1] |
| MYC-dependent Tumor Cells | Various | <0.5 | [5][6][9][10] |
Table 2: Binding Affinity and In Vitro Inhibition
| Parameter | Value | Method | Reference(s) |
| Kd (MYC bHLHZip domain) | 1.6 µM | SPR | [5][6][11] |
| IC50 (MYC:MAX interaction) | <1.5 µM | isPLA | [1][6] |
| IC50 (MYC:MAX heterodimer formation) | 3.8 µM | - | [1][6] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Cell Viability and Proliferation Assays (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50 or GI50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50/GI50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations and for different time points.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to untreated controls. A significant correlation has been found between lower IC50 values of this compound and a greater number of apoptotic cells.[8]
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., MYCN-amplified neuroblastoma cells) are subcutaneously injected into immunocompromised mice.[11][12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., daily intraperitoneal injections) or a vehicle control.[11]
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis, and in situ proximity ligation assays (isPLA) to assess MYC:MAX interaction.[6][11] this compound treatment has been shown to reduce tumor cell proliferation and microvasculature density while inducing massive apoptosis in tumor tissue.[1][4][11]
Conclusion
This compound represents a significant advancement in the direct targeting of the MYC oncoprotein. Its ability to selectively disrupt the MYC:MAX interaction, leading to the inhibition of MYC-driven transcription and subsequent apoptosis in cancer cells, underscores its therapeutic potential. The preclinical data, demonstrating potent in vitro and in vivo efficacy, provide a strong rationale for its continued development as a novel anti-cancer agent. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in the treatment of MYC-driven malignancies. No clinical trials for this compound have been announced to date.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]
- 8. MYC as a therapeutic target for the treatment of triple-negative breast cancer. - ASCO [asco.org]
- 9. rupress.org [rupress.org]
- 10. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Identification and characterization of small molecules targeting MYC function - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. Demystifying the Druggability of the MYC Family of Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Mycmi-6 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MYC family of oncogenes plays a pivotal role in the development of a majority of human cancers by regulating fundamental cellular processes such as cell cycle progression, growth, and metabolism[1]. The function of MYC is dependent on its heterodimerization with the MAX protein, which allows the complex to bind to DNA and activate transcription[1]. This dependency makes the MYC:MAX interaction a prime target for therapeutic intervention. Mycmi-6 is a potent and selective small molecule inhibitor that directly targets the MYC:MAX protein-protein interaction[2][3][4]. It binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, effectively blocking MYC-driven transcription and inducing apoptosis in a MYC-dependent manner[1][2][4]. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on established research, to aid in preclinical evaluation.
Mechanism of Action
This compound functions by preventing the heterodimerization of MYC with its obligate partner, MAX. This inhibition blocks the binding of the MYC:MAX complex to E-box DNA sequences in the promoter regions of target genes, thereby downregulating the transcription of genes essential for tumor cell proliferation and survival. The disruption of this interaction leads to cell growth inhibition and induction of apoptosis in MYC-dependent tumor cells[2][4][5].
Data Presentation: In Vivo Studies
Quantitative data from key in vivo studies using this compound in a neuroblastoma xenograft model are summarized below.
Table 1: Summary of In Vivo Experimental Parameters
| Parameter | Description | Reference |
|---|---|---|
| Animal Model | Athymic nude mice (6-8 weeks old) | [4][5][6] |
| Cell Line | SK-N-DZ (human, MYCN-amplified neuroblastoma) | [4][5] |
| Tumor Induction | Subcutaneous injection of cells into the flank | [5] |
| Treatment Start | When tumor volume reached 100-200 mm³ | [4][5] |
| Compound | This compound | [4][5][6] |
| Dosage | 20 mg/kg body weight | [4][5][6] |
| Administration Route | Intraperitoneal (i.p.) injection | [4][5][6] |
| Frequency | Daily | [4][5][6] |
| Duration | 1 to 2 weeks | [4][5][6] |
| Vehicle | Not explicitly detailed, but injectable formulations are available |[2][5] |
Table 2: Summary of In Vivo Efficacy and Pharmacodynamic Outcomes
| Endpoint Assessed | Result of this compound Treatment | Method of Analysis | Reference |
|---|---|---|---|
| MYCN:MAX Interaction | Significant reduction in tumor tissue | in situ Proximity Ligation Assay (isPLA) | [5] |
| Apoptosis | Dramatic increase in apoptotic areas | TUNEL staining | [4][5][6] |
| Cell Proliferation | Significant increase in non-proliferative areas | Ki67 staining | [5][6] |
| Microvascular Density | Reduction in tumor microvasculature | CD31 staining | [5] |
| Tumor Pathology | Increased signs of necrosis and hemorrhage | Histological Analysis | [5] |
| Tolerability | Well-tolerated with slight, temporary effects on body weight | Body weight monitoring |[5] |
Experimental Protocols
The following protocols are based on methodologies cited in the literature for studying this compound in vivo.
This compound Formulation for Injection
This compound is poorly soluble in water. A formulation for intraperitoneal injection can be prepared as follows, based on common solvent systems for similar small molecules.
Materials:
-
This compound powder (e.g., Selleck Chemicals, MedChemExpress)[2][6]
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween80
-
Sterile deionized water (ddH₂O) or saline
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, create a 38 mg/mL stock solution.[2]
-
To prepare a 1 mL working solution for injection, add 50 µL of the 38 mg/mL DMSO stock solution to 400 µL of PEG300.[2]
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.[2]
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[2]
-
The final solvent composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% water.
-
Note: The mixed solution should be used immediately for optimal results.[2] The final concentration of this compound in this example would be 1.9 mg/mL. Adjust volumes as needed to achieve the desired concentration for a 20 mg/kg dose based on average mouse weight.
Neuroblastoma Xenograft Mouse Model Protocol
This protocol outlines the establishment of a MYCN-amplified neuroblastoma xenograft model and subsequent treatment with this compound.
Materials:
-
SK-N-DZ human neuroblastoma cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel or similar basement membrane matrix (optional)
-
Prepared this compound injection solution
-
Vehicle control solution (prepared identically but without this compound)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Culture SK-N-DZ cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS or culture medium, optionally mixed with Matrigel, to the desired concentration (e.g., 5 x 10⁶ cells per 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of each athymic nude mouse.[5]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
-
Treatment Administration:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.[4][5]
-
Administer this compound (20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.[4][5]
-
Continue daily treatment for the planned duration of the study (e.g., 1-2 weeks).[4][5]
-
Monitor animal body weight and overall health daily as indicators of toxicity.[5]
-
-
Endpoint and Tissue Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise tumors, measure their final weight and volume.
-
Fix tumors in formalin for paraffin embedding and subsequent histological analysis (e.g., H&E, IHC for Ki67, CD31) or flash-freeze for molecular analysis (e.g., isPLA).[5]
-
Immunohistochemistry (IHC) and TUNEL Assay Protocol
Protocol:
-
Tissue Processing: De-paraffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Permeabilization & Blocking: Permeabilize sections with a detergent-based buffer (e.g., Triton X-100 in PBS) and block non-specific binding with a blocking solution (e.g., bovine serum albumin or serum).
-
Primary Antibody Incubation:
-
TUNEL Staining: For apoptosis, follow the manufacturer's protocol for the selected TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit.[5]
-
Detection: Use appropriate fluorescently-labeled secondary antibodies for IHC. Counterstain with DAPI to visualize nuclei.[5]
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the stained areas (e.g., percent positive area for Ki67, CD31, or TUNEL) using image analysis software. Normalize to the total tumor area as determined by DAPI staining.[5]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Recommended Mycmi-6 concentration for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycmi-6 is a potent and selective small molecule inhibitor of the MYC:MAX protein-protein interaction.[1][2] The MYC family of oncoproteins (c-MYC, MYCN, MYCL) are transcription factors that play a critical role in regulating fundamental cellular processes, including cell cycle progression, proliferation, metabolism, and apoptosis.[3][4] For their transcriptional activity, MYC proteins must heterodimerize with their partner, MAX. This MYC:MAX complex binds to E-box DNA sequences in the promoter regions of target genes to control their expression.[3][4]
This compound disrupts this crucial interaction by binding directly to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC.[1][2][3] This prevents MYC:MAX dimerization, thereby inhibiting MYC-driven transcription and suppressing the growth of MYC-dependent tumors.[1][5] These notes provide recommended concentrations, detailed protocols, and the mechanism of action for utilizing this compound in various in vitro assays.
Mechanism of Action: Inhibition of MYC:MAX Dimerization
This compound specifically targets the MYC protein, preventing its association with MAX. This disruption is the primary mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects in cancer cells with deregulated MYC expression.
Caption: MYC:MAX signaling pathway and inhibition by this compound.
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound is cell-line and assay-dependent. Efficacy is strongly correlated with the level of MYC expression in the cancer cell line.[5][6] The following table summarizes concentrations reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Value | Assay / Context | Reference(s) |
| Binding Affinity (Kd) | 1.6 µM | Surface Plasmon Resonance (SPR) for binding to MYC bHLHZip domain. | [1][2][4] |
| IC50 (Growth Inhibition) | <0.5 µM - 0.5 µM | MYC-dependent tumor cells, including Burkitt's lymphoma and neuroblastoma. | [1][2][3][6] |
| 0.3 µM to >10 µM | Panel of breast cancer cell lines. | [7][8] | |
| IC50 (Interaction) | <1.5 µM | In situ Proximity Ligation Assay (isPLA) for MYC:MAX interaction. | [2][5] |
| 3.8 µM | Inhibition of MYC:MAX heterodimer formation in vitro. | [2][9] | |
| Working Concentration | 5 µM | Co-immunoprecipitation of MYC:MAX in MDA-MB231 cells (3.5 hr treatment). | [5] |
| 6.25 µM | Selective suppression of MYC-driven tumor cell growth (48 hr treatment). | [2] |
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO.[1]
-
Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2]
-
For experiments, dilute the stock solution to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Caption: General experimental workflow for in vitro cell-based assays.
Protocol 1: Cell Viability/Proliferation Assay (MTT or WST-1)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231) or other MYC-dependent cell lines.[7]
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing this compound at various concentrations (e.g., 0.1 µM to 20 µM). Include a vehicle control (DMSO only, at the highest concentration used for the drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Shake the plate gently for 5 minutes. Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[10]
Materials:
-
Cells cultured in 6-well plates.
-
This compound stock solution.
-
Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.[11]
-
1X Annexin-binding buffer.[12]
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1-2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube.[12] Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of MYC, MAX, and downstream target proteins. As this compound inhibits the MYC:MAX interaction without necessarily changing MYC expression levels, it is crucial to analyze downstream targets (e.g., ODC1, Cyclin D2) or post-translational modifications.[5][13]
Materials:
-
Cells cultured in 6- or 10-cm dishes.
-
This compound stock solution.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-c-MYC, anti-MAX, anti-Actin, anti-p53).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 3.5 to 24 hours).[5] Wash cells with cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control like β-Actin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Mycmi-6 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycmi-6 is a potent and selective small molecule inhibitor of the MYC:MAX protein-protein interaction.[1][2][3] By binding to the bHLHZip domain of MYC, this compound effectively blocks MYC-driven transcription, leading to the inhibition of tumor cell growth and induction of apoptosis in a MYC-dependent manner.[1][2][3] These application notes provide detailed information on the solubility of this compound and protocols for its use in key in vitro and in vivo experiments.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₇O | [1] |
| Molecular Weight | 373.41 g/mol | [1] |
| CAS Number | 681282-09-7 | [1] |
| Mechanism of Action | Inhibits MYC:MAX protein interaction | [1][2] |
| Binding Affinity (Kd) | 1.6 µM (to MYC bHLHZip domain) | [1][2] |
| IC₅₀ (MYC:MAX interaction) | <1.5 µM (isPLA), 3.8 µM (heterodimer formation) | [2][4] |
| GI₅₀ (Growth Inhibition) | <0.4 µM to 0.5 µM in various cancer cell lines | [2][5] |
Solubility Data
Proper dissolution of this compound is critical for experimental success. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as the compound's solubility can be affected by moisture.[1]
| Solvent | Solubility | Concentration | Notes | Reference |
| DMSO | 38 mg/mL | 101.76 mM | Use fresh, moisture-free DMSO. Sonication may be required. | [1] |
| 2.4 mg/mL | 6.43 mM | Ultrasonic treatment recommended. | [2] | |
| 2.3 mg/mL | 6.16 mM | Sonication is recommended. | [3] | |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
| 0.5% CMC-Na/saline | 5.56 mg/mL | 14.89 mM | Forms a suspension; requires sonication. | [2] |
Experimental Protocols
Preparation of Stock Solutions
1. High Concentration DMSO Stock (for in vitro use):
-
To prepare a 10 mM stock solution, dissolve 3.73 mg of this compound in 1 mL of fresh, anhydrous DMSO.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 1 month or -80°C for up to 1 year.[1]
2. In Vivo Formulation 1 (with PEG300 and Tween80): This formulation is suitable for intraperitoneal (i.p.) injection. The following protocol is for preparing a 1 mL working solution.
-
Start with a clarified stock solution of this compound in DMSO (e.g., 38 mg/mL).
-
In a sterile tube, add 50 µL of the 38 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 and mix until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Mix thoroughly. The solution should be used immediately for optimal results.[1]
3. In Vivo Formulation 2 (with Corn Oil): This formulation is an alternative for in vivo administration. The following protocol is for preparing a 1 mL working solution.
-
Prepare a 2 mg/mL clear stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of the 2 mg/mL this compound DMSO stock.
-
Add 950 µL of corn oil and mix thoroughly.
-
The mixed solution should be used immediately for optimal results.[1]
In Vitro Cell-Based Assays
1. Cell Viability Assay (MTT or WST-1): This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with the this compound containing medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/WST-1 Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ value.
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining): This protocol quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 1x and 2x GI₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Study
This protocol describes a typical xenograft study in mice to evaluate the in vivo efficacy of this compound.[5]
-
Animal Model: Use 6-8 week old athymic nude mice.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MYCN-amplified SK-N-DZ neuroblastoma cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a volume of 100-200 mm³.
-
Treatment: Randomly assign mice to treatment and vehicle control groups. Administer this compound (e.g., 20 mg/kg body weight) or vehicle daily via intraperitoneal (i.p.) injection for 1-2 weeks.[2][5]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tissues can be fixed in formalin for immunohistochemistry (e.g., Ki67 for proliferation, TUNEL for apoptosis) or snap-frozen for molecular analysis (e.g., Western blot, isPLA for MYC:MAX interaction).[5]
Visualizations
Caption: this compound inhibits the MYC signaling pathway by preventing MYC:MAX heterodimerization.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo xenograft studies with this compound.
References
Application Notes and Protocols for Mycmi-6 in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mycmi-6, a potent small molecule inhibitor of the MYC:MAX protein-protein interaction, in neuroblastoma cell line research. The protocols and data presented are intended to facilitate the investigation of this compound's therapeutic potential and its mechanism of action in this aggressive pediatric cancer.
Introduction
Neuroblastoma is a pediatric malignancy characterized by high heterogeneity, with the amplification of the MYCN oncogene being a hallmark of the most aggressive forms of the disease.[1] The MYCN protein, a member of the MYC family of transcription factors, forms a heterodimer with MAX to regulate the transcription of genes crucial for cell proliferation, growth, and metabolism, while simultaneously suppressing differentiation and apoptosis.[2][3] The aberrant overexpression of MYCN is a key driver of neuroblastoma tumorigenesis, making it a prime therapeutic target.[4][5]
This compound is a novel small molecule inhibitor designed to specifically disrupt the interaction between MYC family proteins, including MYCN, and their obligate partner MAX.[6][7] By preventing the formation of the functional MYCN:MAX heterodimer, this compound effectively inhibits MYCN's transcriptional activity, leading to anti-tumor effects in MYCN-driven cancers like neuroblastoma.[6] These notes detail the application of this compound in neuroblastoma cell lines, providing protocols for key in vitro assays and summarizing its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action: Targeting the MYCN:MAX Interaction
This compound functions by binding to MYC proteins, thereby preventing their dimerization with MAX. This disruption is critical because only the MYCN:MAX heterodimer can bind to E-box sequences in the promoter regions of target genes to activate transcription. The inhibition of this interaction by this compound leads to a downstream cascade of events including the induction of apoptosis and the reduction of tumor cell proliferation.[6][7]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on various neuroblastoma cell lines.
Table 1: Growth Inhibition (GI₅₀) of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | GI₅₀ (µM) | Reference |
| SK-N-DZ | Amplified | ~2.5 | [7] |
| Kelly | Amplified | ~3.0 | [7] |
| IMR-32 | Amplified | ~6.0 | [7] |
| SK-N-F1 | Non-amplified | >20 | [7] |
| SK-N-AS | Non-amplified | ~20 | [7] |
| SH-SY5Y | Non-amplified | >20 | [7] |
GI₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% after a 48-hour treatment. Data indicates that MYCN-amplified cell lines are significantly more sensitive to this compound.[7]
Table 2: Induction of Apoptosis by this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Apoptotic Area (% of Tumor) | Reference |
| Vehicle Control | Low | [6][7] |
| This compound (20 mg/kg) | Significantly Increased | [6][7] |
Data from TUNEL staining of SK-N-DZ xenograft tumors treated daily with this compound via intraperitoneal injection.[6][7]
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound in neuroblastoma cell lines are provided below.
Protocol 1: Cell Viability Assay (MTT/Resazurin)
This protocol determines the effect of this compound on the proliferation and viability of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-DZ, Kelly, SH-SY5Y)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
DMSO or Solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/Resazurin Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For Resazurin: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm for MTT or fluorescence (560 nm excitation/590 nm emission) for Resazurin using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the GI₅₀ values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Neuroblastoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x and 2x GI₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis for MYCN and Apoptosis Markers
This protocol assesses the effect of this compound on the protein levels of MYCN and key apoptosis-related proteins.
Materials:
-
Neuroblastoma cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYCN, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Densitometry analysis can be performed to quantify changes in protein expression relative to a loading control.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MYCN-amplified neuroblastoma. Its specific mechanism of action, which involves the disruption of the critical MYCN:MAX interaction, leads to potent anti-proliferative and pro-apoptotic effects in neuroblastoma cell lines.[6][7] The protocols provided herein offer a framework for researchers to further investigate the efficacy and molecular consequences of this compound treatment in relevant preclinical models. These studies will be crucial for the continued development of this targeted therapy for a patient population with a high unmet medical need.
References
- 1. Epigenomic profiling of neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. art.torvergata.it [art.torvergata.it]
- 4. MYCN Silencing Induces Differentiation and Apoptosis in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC-family protein overexpression and prominent nucleolar formation represent prognostic indicators and potential therapeutic targets for aggressive high-MKI neuroblastomas: a report from the children’s oncology group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mycmi-6 Treatment Protocol for Burkitt's Lymphoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Burkitt's lymphoma is an aggressive B-cell lymphoma characterized by the deregulation of the MYC oncogene, typically resulting from a chromosomal translocation.[1][2][3] The MYC protein is a transcription factor that forms a heterodimer with its partner, MAX, to bind to E-box DNA sequences and regulate the transcription of genes involved in fundamental cellular processes like cell cycle progression, growth, and apoptosis.[4] This MYC:MAX interaction is essential for its oncogenic activity, making it a prime therapeutic target.[4][5] Mycmi-6 is a small molecule inhibitor designed to selectively disrupt the MYC:MAX protein-protein interaction, thereby blocking MYC-driven transcription and inducing apoptosis in cancer cells.[4] This document provides detailed protocols for treating Burkitt's lymphoma cells with this compound and assessing its biological effects.
Mechanism of Action this compound functions as a potent and selective inhibitor of the endogenous MYC:MAX protein interaction.[4] It binds directly to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, which is the domain required for heterodimerization with MAX.[4] By preventing the formation of the functional MYC:MAX complex, this compound effectively blocks the binding of this complex to E-box regulatory elements in the genome.[4] This leads to the downregulation of MYC target genes, resulting in the inhibition of cell proliferation and the induction of apoptosis in MYC-dependent cancers like Burkitt's lymphoma.[4][6]
Caption: Mechanism of this compound action on the MYC:MAX signaling pathway.
Quantitative Data Summary
The following table summarizes the reported efficacy and binding affinity of this compound from various assays.
| Parameter | Value | Cell Lines / System | Reference |
| Growth Inhibition 50 (GI₅₀) | ~0.5 µM | Burkitt's lymphoma cells (Mutu, Daudi, ST486) | [4] |
| Growth Inhibition 50 (GI₅₀) | <0.4 µM | MYCN-amplified neuroblastoma cells | [4] |
| Inhibitory Concentration 50 (IC₅₀) | <0.5 µM | MYC-dependent tumor cells | [4] |
| IC₅₀ (MYC:MAX Interaction by isPLA) | <1.5 µM | MCF7 cells | [4] |
| IC₅₀ (MYC:MAX Heterodimer Formation) | 3.8 µM | In vitro assay | [4] |
| Binding Affinity (Kd) | 1.6 µM | MYC bHLHZip domain | [4] |
Experimental Protocols
General Cell Culture of Burkitt's Lymphoma Cells
Burkitt's lymphoma cell lines (e.g., Daudi, Raji, P493-6) are grown in suspension.[3]
-
Media: RPMI-1640 or Iscove's Modified MEM.[2]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL. Dilute the cell suspension with fresh medium every 2-3 days.
Protocol: Cell Viability Assay
This protocol determines the effect of this compound on the viability and proliferation of Burkitt's lymphoma cells. A WST-1 or MTT assay can be used.[7][8]
Caption: General workflow for a cell viability assay using WST-1.
Methodology:
-
Cell Seeding: Plate Burkitt's lymphoma cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 10 µM) in culture medium. Add the diluted compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of a cell proliferation reagent like WST-1 to each well.
-
Final Incubation: Incubate for 1-4 hours, or until a sufficient color change is observed.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the GI₅₀ (the concentration of drug that inhibits cell growth by 50%).
Protocol: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Methodology:
-
Treatment: Seed 5 x 10⁵ cells/mL in a 6-well plate and treat with this compound at relevant concentrations (e.g., 1x and 5x GI₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol: Western Blot for MYC and Downstream Targets
This protocol assesses the levels of MYC protein and key downstream targets that are affected by this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MYC, and downstream targets like CDK4 or NCL.[3] A loading control like β-Actin or GAPDH must also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Burkitt’s lymphoma-associated c-Myc mutations converge on a dramatically altered target gene response and implicate Nol5a/Nop56 in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Mission Possible: Advances in MYC Therapeutic Targeting in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing the Inhibitory Effect of Mycmi-6 on the Myc-Max Interaction Using Proximity Ligation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Myc family of proto-oncogenes encodes transcription factors that are pivotal in regulating cell proliferation, growth, and apoptosis.[1][2] Deregulation of Myc is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4][5] Myc exerts its transcriptional activity by forming a heterodimer with its obligate partner, Max.[2][6] This Myc-Max complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression and metabolism.[2][6]
Mycmi-6 is a potent and selective small molecule inhibitor that directly targets the interaction between Myc and Max.[7][8] By binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of Myc, this compound effectively disrupts the formation of the functional Myc-Max heterodimer, leading to the suppression of Myc-driven transcription and subsequent inhibition of tumor cell growth and induction of apoptosis.[6][7][8]
The proximity ligation assay (PLA) is a powerful and highly sensitive immunoassay that allows for the in situ visualization and quantification of protein-protein interactions.[9][10][11] This technique is particularly well-suited for studying the effects of small molecule inhibitors on protein complexes within the cellular environment.[12][13] PLA detects endogenous protein interactions with high specificity and provides quantitative data on a single-cell level.[10][14]
These application notes provide a detailed protocol for utilizing the proximity ligation assay to demonstrate and quantify the inhibitory effect of this compound on the Myc-Max interaction in cancer cells.
Signaling Pathway and Mechanism of Action
The Myc-Max signaling pathway is a central hub in the regulation of cellular proliferation. The formation of the Myc-Max heterodimer is essential for its function. This compound directly interferes with this critical interaction.
Caption: Myc-Max signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The proximity ligation assay to visualize the effect of this compound on the Myc-Max interaction follows a series of well-defined steps, from cell culture and treatment to image acquisition and analysis.
Caption: Experimental workflow for the Proximity Ligation Assay.
Quantitative Data
This compound has been shown to effectively inhibit the growth of various cancer cell lines in a Myc-dependent manner. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, along with the observed reduction in Myc-Max interaction, are summarized below.
| Cell Line | Cancer Type | Parameter | This compound Concentration | Reference |
| Burkitt's lymphoma (Mutu, Daudi, ST486) | Lymphoma | GI50 | ~0.5 µM | [8] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | GI50 | <0.4 µM | [6] |
| MCF7 | Breast Cancer | IC50 for Myc-Max Inhibition (PLA) | <1.5 µM | [8] |
| MCF7 | Breast Cancer | Reduction in Myc-Max PLA signals (24h) | 6.25 µM (resulting in 7% signal) | [6][8] |
| Various Breast Cancer Cell Lines | Breast Cancer | IC50 | 0.3 µM to >10 µM | [3] |
Experimental Protocols
Materials and Reagents
-
Cell Line: MCF7 (or other cancer cell line with known Myc expression)
-
This compound: (Selleck Chemicals, MedChemExpress, or equivalent)[7][8]
-
Primary Antibodies:
-
Rabbit anti-Myc antibody
-
Mouse anti-Max antibody
-
-
Proximity Ligation Assay Kit: (e.g., Duolink® In Situ PLA, Sigma-Aldrich) containing:
-
PLA probes (anti-rabbit PLUS, anti-mouse MINUS)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Blocking solution
-
Antibody diluent
-
Wash buffers
-
-
Cell Culture Medium: (e.g., DMEM with 10% FBS)
-
Coverslips: Sterile, glass
-
Paraformaldehyde (PFA): 4% in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS or ice-cold 100% Methanol[15][16]
-
Mounting Medium with DAPI
-
Fluorescence Microscope
Protocol
Day 1: Cell Seeding and Treatment
-
Sterilize coverslips and place them in the wells of a 12-well plate.
-
Seed MCF7 cells onto the coverslips at a density that will result in 60-70% confluency the next day.[17]
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1.5 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).[6][8]
Day 2: Fixation, Permeabilization, and PLA Procedure
-
Fixation:
-
Gently wash the cells twice with 1x PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[15]
-
Wash twice with 1x PBS.
-
-
Permeabilization:
-
Blocking:
-
Add the blocking solution from the PLA kit to each coverslip and incubate for 1 hour at 37°C in a humidity chamber.[18]
-
-
Primary Antibody Incubation:
-
Dilute the rabbit anti-Myc and mouse anti-Max primary antibodies in the antibody diluent provided in the kit.
-
Remove the blocking solution and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidity chamber.[10]
-
Day 3: PLA Signal Generation and Detection
-
Washing:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
-
PLA Probe Incubation:
-
Dilute the anti-rabbit PLUS and anti-mouse MINUS PLA probes in the antibody diluent.
-
Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidity chamber.[9]
-
-
Ligation:
-
Amplification:
-
Detection and Mounting:
-
Wash the coverslips twice with Wash Buffer B for 10 minutes each, followed by a final wash in 0.01x Wash Buffer B for 1 minute.[16]
-
Mount the coverslips onto microscope slides using a drop of mounting medium containing DAPI.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
Image Acquisition and Analysis
-
Visualize the slides using a fluorescence microscope with appropriate filters for DAPI and the PLA signal fluorophore.
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the number of PLA signals (dots) per cell nucleus (identified by DAPI staining) using image analysis software (e.g., ImageJ, CellProfiler).
-
Calculate the average number of PLA signals per cell for each treatment condition and perform statistical analysis to determine the significance of the reduction in Myc-Max interaction upon this compound treatment.
Conclusion
The proximity ligation assay is a robust and sensitive method to visually and quantitatively demonstrate the inhibitory effect of this compound on the Myc-Max protein-protein interaction within a cellular context. This protocol provides a detailed framework for researchers to assess the efficacy of this compound and similar compounds that target critical protein interactions in cancer signaling pathways. The clear, quantifiable data obtained from PLA experiments are invaluable for drug development and for furthering our understanding of the molecular mechanisms of cancer therapeutics.
References
- 1. Sensing and Integration of Erk and PI3K Signals by Myc | PLOS Computational Biology [journals.plos.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. clyte.tech [clyte.tech]
- 10. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proximity ligation assay to study protein-protein interactions of proteins on two different cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells [bio-protocol.org]
- 16. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. espace.inrs.ca [espace.inrs.ca]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Common problems with Mycmi-6 in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Mycmi-6 in their cell culture experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common problems encountered during the use of this potent MYC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between MYC and its obligate binding partner MAX.[1][2][3][4][5] The MYC family of oncoproteins (including c-MYC, MYCN, and MYCL) are transcription factors that play a crucial role in regulating cell proliferation, growth, and apoptosis.[4][6] For their transcriptional activity, MYC proteins must form a heterodimer with MAX.[4][6] This MYC:MAX complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving their transcription.[4][6] this compound works by binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, thereby preventing its dimerization with MAX.[1][7] This inhibition blocks MYC-driven transcription, leading to a decrease in the expression of MYC target genes, which in turn results in reduced cell proliferation and induction of apoptosis in MYC-dependent cancer cells.[1][2][3][5]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[8][9] It is recommended to use fresh, high-quality DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[8] For in vitro experiments, a stock solution of 2.3 mg/mL (6.16 mM) in DMSO can be prepared, and sonication may be required to aid dissolution.[5] For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O, or corn oil have been described.[8]
-
Storage:
-
Powder: Store the solid compound at -20°C for up to 3 years.[3][5]
-
Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to six months.[3] It is generally recommended to use freshly prepared solutions for optimal results.[8]
-
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell line being used. The IC50 (half-maximal inhibitory concentration) for cell growth inhibition can vary significantly, ranging from 0.3 µM to over 10 µM in different breast cancer cell lines, for instance.[2][10] For many MYC-dependent cancer cell lines, such as Burkitt's lymphoma and neuroblastoma cells, GI50 (half-maximal growth inhibition) values are often in the sub-micromolar range (around 0.5 µM).[1][3][4]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis). A typical starting range for a dose-response curve could be from 0.1 µM to 20 µM.
Q4: How do I know if my cells are responsive to this compound?
The responsiveness of cancer cells to this compound strongly correlates with their dependence on MYC for survival and proliferation.[1][5]
-
MYC Expression Levels: Cell lines with high levels of MYC or MYCN expression are generally more sensitive to this compound.[1] You can assess MYC/MYCN expression levels in your cell line of interest via Western blotting or qPCR.
-
MYC-Null Control Cells: A key experiment to confirm MYC-dependent effects is to compare the response of your target cells with that of a MYC-null cell line. This compound should have a significantly lower impact on the growth of MYC-deficient cells.[1]
-
Downstream Target Gene Expression: A more direct way to assess the on-target activity of this compound is to measure the mRNA or protein levels of known MYC target genes after treatment. A reduction in the expression of these genes would indicate successful inhibition of the MYC:MAX pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound on cell viability. | 1. Improper storage or handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | - Ensure the compound and stock solutions are stored at the recommended temperatures. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh dilutions from a new stock solution. |
| 2. Low MYC expression in the cell line: The chosen cell line may not be dependent on the MYC pathway for its proliferation and survival. | - Verify the MYC expression status of your cell line using Western blot or qPCR. - Consider using a positive control cell line known to be sensitive to this compound (e.g., some Burkitt's lymphoma or neuroblastoma cell lines). | |
| 3. Suboptimal concentration: The concentration of this compound used may be too low to elicit a response. | - Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line. | |
| High variability in IC50 values between experiments. | 1. Differences in experimental conditions: Variations in cell density, incubation time, or assay method can lead to different IC50 values. | - Standardize your experimental protocol, including seeding density, treatment duration, and the specific viability assay used. - Be aware that IC50 values are time-dependent; longer incubation times may result in lower IC50 values.[11] |
| 2. Inconsistent compound dilution: Errors in preparing serial dilutions can lead to variability. | - Prepare fresh serial dilutions for each experiment. - Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Observed cytotoxicity in control cells (DMSO only). | 1. High concentration of DMSO: The final concentration of DMSO in the cell culture medium may be too high, leading to solvent-induced toxicity. | - Ensure the final DMSO concentration in your culture medium does not exceed a non-toxic level for your cells (typically ≤ 0.5%). - Include a vehicle-only (DMSO) control in all experiments to assess solvent toxicity. |
| Precipitation of this compound in cell culture medium. | 1. Poor solubility at working concentration: this compound has limited solubility in aqueous solutions. | - Ensure the final concentration of this compound in the medium does not exceed its solubility limit. - Prepare fresh dilutions from a concentrated DMSO stock solution just before use. - Visually inspect the medium for any signs of precipitation after adding the compound. |
Quantitative Data Summary
Table 1: Reported IC50 and GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| Burkitt's lymphoma cells (average) | Burkitt's Lymphoma | GI50 | ~0.5 | [2][3] |
| MYCN-amplified neuroblastoma cells | Neuroblastoma | GI50 | <0.4 | [2][4] |
| MCF7 | Breast Cancer | IC50 (MYC:MAX inhibition) | <1.5 | [2][4] |
| Various Breast Cancer Cell Lines | Breast Cancer | IC50 (cell growth) | 0.3 - >10 | [2][10] |
Note: IC50 and GI50 values can vary depending on the specific experimental conditions and assays used.
Experimental Protocols
Protocol: Determining Cell Viability using a Tetrazolium-Based (MTT/XTT) Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cells.
1. Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Your cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Tetrazolium salt solution (e.g., MTT, XTT)
-
Solubilization solution (for MTT assay)
-
Multi-well plate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Following incubation, add the tetrazolium salt solution to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate the plate for the recommended time (e.g., 2-4 hours for MTT) to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
If using MTT, add the solubilization solution (e.g., 100 µL of acidified isopropanol) and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a multi-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: The MYC:MAX signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for a cell viability assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Mycmi-6 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid Mycmi-6 precipitation in their cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective small molecule inhibitor of the MYC:MAX protein-protein interaction.[1][2][3] In cancer research, the MYC oncogene is a key driver of tumor development, and its activity is dependent on forming a heterodimer with the MAX protein.[3][4][5][6] By binding to the MYC bHLHZip domain, this compound blocks this interaction, thereby inhibiting MYC-driven transcription and inducing apoptosis in cancer cells.[1][2][3] It is used by researchers to study the effects of MYC inhibition on various cellular processes and as a potential therapeutic agent in preclinical studies.[7][8][9][10]
Q2: I observed precipitation after adding this compound to my cell culture media. What is the likely cause?
The most probable cause of precipitation is the low aqueous solubility of this compound.[1][11] this compound is insoluble in water and ethanol.[1] When a concentrated stock solution of this compound (typically in DMSO) is diluted into an aqueous-based cell culture medium, the compound can crash out of solution if the final concentration exceeds its solubility limit in the media or if the dilution is not performed correctly.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][11][12] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as moisture can reduce the solubility of this compound.[1][2]
Q4: How should I store my this compound powder and stock solutions?
-
Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][13] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[1][2]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to help you avoid precipitation of this compound in your cell culture experiments.
Issue: Precipitate observed in media after adding this compound
Root Cause Analysis and Solutions:
-
Improper Stock Solution Preparation:
-
Incorrect Dilution Technique:
-
Solution: When diluting the DMSO stock solution into your cell culture media, it is critical to mix it quickly and thoroughly. Add the this compound stock solution directly to the media while gently vortexing or swirling the media to ensure rapid dispersal. This prevents the formation of localized high concentrations of this compound that can lead to precipitation.
-
-
Final Concentration Exceeds Solubility Limit:
-
Solution: While this compound is effective at sub-micromolar to low micromolar concentrations (IC50 < 0.5 µM in some cell lines), its solubility in aqueous media is limited.[1][5] If you are working with high concentrations, you may be exceeding its solubility limit. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media combination. The growth inhibitory effects of this compound have been observed at concentrations as low as 0.5 µM.[7][9]
-
-
Media Composition and Temperature:
-
Solution: The components of your cell culture media (e.g., serum concentration) and the temperature can influence the solubility of small molecules. Pre-warming the media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. Note that the reported solubility in DMSO can vary between suppliers.
| Solvent | Solubility | Notes |
| DMSO | 2.3 mg/mL to 38 mg/mL (6.16 mM to 101.76 mM) | Use of fresh, anhydrous DMSO is recommended. Sonication may be required.[1][2][12] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the volume of DMSO required to achieve your desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Diluting this compound Stock Solution into Cell Culture Media
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture media .
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
While gently swirling or vortexing the pre-warmed cell culture media, add the required volume of the this compound stock solution directly into the media.
-
Immediately mix the media thoroughly to ensure rapid and even dispersal of the compound.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. This compound | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 13. glpbio.com [glpbio.com]
How to improve Mycmi-6 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Mycmi-6 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of this compound in your experiments.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Observation | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Cloudiness or visible particles in the DMSO stock solution. | 1. Use of old or water-contaminated DMSO.[1] 2. Concentration exceeds solubility limit. 3. Improper storage (e.g., repeated freeze-thaw cycles).[1] | 1. Use fresh, anhydrous, high-purity DMSO.[1] 2. Gently warm the solution and sonicate to aid dissolution.[2] 3. Prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] 4. If precipitation persists, filter the solution through a 0.22 µm syringe filter. |
| Precipitation upon Dilution in Aqueous Buffer | Immediate formation of precipitate when DMSO stock is added to cell culture media or aqueous buffers. | This compound is poorly soluble in aqueous solutions.[3] The sudden change in solvent polarity causes the compound to crash out of solution. | 1. Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous medium. 2. Ensure the final DMSO concentration in the aqueous solution is low (typically <0.5%) to minimize toxicity and precipitation.[4] 3. For in vivo studies, consider using a co-solvent system (e.g., PEG300, Tween 80) to improve solubility.[1] 4. Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing. |
| Loss of Activity Over Time | Diminished or inconsistent results in biological assays compared to freshly prepared solutions. | 1. Chemical degradation of this compound. Potential liabilities in the structure include the acridine core, azo group, and ether linkage. 2. Adsorption to plasticware. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Store stock solutions at -80°C for long-term stability (up to 1 year).[1][5] For short-term storage, -20°C is acceptable for up to a month.[1][5] 3. Protect solutions from light, especially if photostability is a concern for acridine-containing compounds. 4. Use low-adhesion microplates and pipette tips. |
| Color Change of Solution | The solution changes color, for example, from red to a different hue. | Potential degradation of the azo group, which is a chromophore. Azo dyes can be susceptible to reductive cleavage. | 1. Discard the solution as a color change indicates a potential chemical modification. 2. Ensure that the storage conditions are strictly followed and that the solution is not exposed to reducing agents. 3. Prepare fresh solutions and compare the color to a known standard. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][3] It is poorly soluble in water and ethanol.[1][3]
2. What is the maximum solubility of this compound in DMSO?
Different sources report slightly different maximum solubilities. One source indicates a solubility of 2.3 mg/mL (6.16 mM) with sonication[2], while another states a higher solubility of 38 mg/mL (101.76 mM)[1]. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility[1].
3. How should I store this compound powder and stock solutions?
-
Stock Solutions in DMSO: For long-term storage, aliquot and store at -80°C for up to one year.[1][5] For short-term storage (up to one month), -20°C is suitable.[1][5]
4. Why is it important to aliquot stock solutions?
Aliquoting stock solutions into smaller, single-use volumes is critical to avoid repeated freeze-thaw cycles.[1] These cycles can lead to the degradation of the compound and the introduction of moisture into the DMSO stock, which can cause precipitation.
5. How can I prepare this compound for in vivo animal studies?
Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A common approach involves using a co-solvent system. For example, a working solution can be prepared by mixing the DMSO stock solution with PEG300, followed by the addition of Tween 80 and then saline or PBS.[1][2] It is recommended to prepare this formulation fresh before each use.[1]
6. What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not widely published, its chemical structure contains moieties that could be susceptible to degradation:
-
Azo Group (-N=N-): Azo compounds are generally stable but can be susceptible to reductive cleavage, which would break the molecule and lead to a loss of activity.[6][7]
-
Acridine Core: The polycyclic aromatic structure is relatively stable, but some acridine derivatives can be unstable in aqueous media and may be sensitive to light.[3]
-
Ether Linkage (-O-): Ethers are generally stable but can be cleaved under strongly acidic conditions.[8][9] This is less likely to be a concern under typical biological assay conditions.
7. How can I check for this compound degradation?
The most reliable method to assess the purity and degradation of this compound is High-Performance Liquid Chromatography (HPLC). A loss of the main peak area and the appearance of new peaks would indicate degradation. A change in the color of the solution can also be an indicator of degradation of the azo group.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Workflow for Assessing Small Molecule Stability
This protocol outlines a general approach to assess the stability of a small molecule like this compound under various conditions.
1. Forced Degradation Study Design:
-
Objective: To identify potential degradation products and pathways.
-
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at 60°C.
-
Photostability: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Timepoints: Analyze samples at 0, 2, 4, 8, 24, and 48 hours.
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the respective stress condition buffers.
3. Analytical Method:
-
Use a stability-indicating HPLC method, typically with UV detection. The method should be able to separate the parent this compound peak from any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the rate of degradation under each condition.
Visualizations
Caption: Workflow for assessing this compound stability under forced degradation conditions.
Caption: this compound inhibits the interaction between MYC and MAX, preventing gene transcription.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azo dye - Wikipedia [en.wikipedia.org]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Troubleshooting inconsistent results with Mycmi-6
Welcome to the technical support center for Mycmi-6, a potent and selective inhibitor of the MYC:MAX protein interaction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and address common questions that may arise when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the interaction between the MYC and MAX proteins.[1][2][3][4] MYC is a transcription factor that, when heterodimerized with MAX, binds to E-box DNA sequences to regulate the transcription of genes involved in cell proliferation, growth, and apoptosis.[1][5] By binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, this compound prevents the formation of the functional MYC:MAX complex, thereby inhibiting MYC-driven transcription and inducing apoptosis in MYC-dependent cancer cells.[1][2][3][4]
Q2: How should this compound be stored?
A2: For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to 3 years.[6] Stock solutions should be stored at -80°C for up to one year.[2][6] One supplier suggests that at -20°C, the stock solution should be used within 6 months.[2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][6] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
Q4: Is this compound expected to be effective in all cancer cell lines?
A4: No, the efficacy of this compound is highly correlated with the level of MYC expression in cancer cells.[7][8] Cell lines with high MYC expression are generally more sensitive to this compound, while those with low or no MYC expression are less responsive.[7] It is not typically cytotoxic to normal human cells at concentrations that are effective against MYC-dependent tumor cells.[2][4][7]
Troubleshooting Guide
Issue 1: Higher than expected IC50/GI50 values or lack of cellular response.
This is one of the most common issues and can stem from several factors.
| Potential Cause | Recommended Action |
| Low MYC expression in the chosen cell line. | Verify the MYC expression status of your cell line. The response to this compound is correlated with MYC protein levels.[7] Consider using a positive control cell line known to have high MYC expression (e.g., Burkitt's lymphoma cells like Daudi, or MYCN-amplified neuroblastoma cells like SK-N-DZ).[1][2][7] |
| Compound precipitation. | This compound has limited aqueous solubility. Ensure the final concentration of DMSO in your cell culture medium is kept low (typically <0.5%) to avoid precipitation. Visually inspect the media for any signs of precipitation after adding the compound. |
| Incorrect compound concentration. | Verify the calculations for your dilutions. Prepare fresh dilutions from a new stock solution to rule out degradation or evaporation of the solvent from the stock. |
| Degraded compound. | Ensure the compound has been stored correctly at -20°C (powder) or -80°C (stock solution).[2][6] If there are doubts about the storage conditions, use a fresh vial of the compound. |
| Suboptimal cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or poor viability can affect the outcome. |
Issue 2: Inconsistent results between experimental replicates.
Variability between replicates can obscure the true effect of the compound.
| Potential Cause | Recommended Action |
| Inaccurate pipetting. | Calibrate your pipettes regularly. Use low-retention pipette tips for handling DMSO stock solutions. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell numbers across wells. Allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell distribution. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. |
| Fluctuations in incubator conditions. | Ensure consistent temperature and CO2 levels in your incubator. Minimize the time the incubator door is open. |
Issue 3: In vivo experiments show limited efficacy.
Translating in vitro results to an in vivo model can be challenging.
| Potential Cause | Recommended Action |
| Poor bioavailability or rapid metabolism. | The formulation and route of administration are critical. A reported in vivo study used intraperitoneal (i.p.) injections of this compound at 20 mg/kg.[7] Ensure the compound is properly solubilized for injection. A suggested formulation for i.p. injection is 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[3] |
| Insufficient dosing or treatment duration. | The dosing regimen may need optimization for your specific tumor model. The referenced study administered this compound daily for 1-2 weeks.[7] |
| Tumor model is not MYC-driven. | As with in vitro studies, the in vivo efficacy of this compound is dependent on the tumor being driven by MYC.[7] Confirm the MYC expression status of the xenograft model. |
Data Summary
The following table summarizes the reported potency of this compound in various contexts. These values can serve as a benchmark for your own experiments.
| Parameter | Value | Assay/Context | Reference |
| Kd | 1.6 µM | Binding to MYC bHLHZip domain (SPR) | [1][2][3] |
| IC50 | < 0.5 µM | MYC-dependent tumor cell growth | [1][2][3] |
| GI50 (average) | 0.5 µM | Burkitt's lymphoma cells (Mutu, Daudi, ST486) | [1][2] |
| GI50 | < 0.4 µM | MYCN-amplified neuroblastoma cells | [1][2] |
| IC50 | < 1.5 µM | Inhibition of MYC:MAX interaction (in situ PLA) | [1][2] |
| IC50 | 3.8 µM | Inhibition of MYC:MAX heterodimer formation | [1][2] |
| IC50 Range | 0.3 µM to >10 µM | Panel of breast cancer cell lines | [8] |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay
This protocol provides a general workflow for assessing the effect of this compound on the viability of adherent cancer cells using a standard MTT or similar colorimetric assay.
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells with the compound for the desired time period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent.
-
Solubilize the formazan crystals (if using MTT) and read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 or GI50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibiting the MYC:MAX pathway.
Troubleshooting Workflow for Inconsistent Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Hygroscopic DMSO on Mycmi-6 Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Mycmi-6 in Dimethyl Sulfoxide (DMSO), with a particular focus on the challenges posed by the hygroscopic nature of DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as NSC354961, is a potent and selective small molecule inhibitor of the protein-protein interaction between MYC and MAX.[1][2][3][4][5] The MYC family of transcription factors are critical regulators of cell proliferation, growth, and apoptosis, and their dysregulation is a hallmark of many cancers. By binding to the bHLHZip domain of MYC, this compound blocks its heterodimerization with MAX, which is essential for DNA binding and the transcriptional activation of MYC target genes.[1][2][3][4] This inhibition of MYC:MAX interaction leads to a downstream suppression of MYC-driven transcription, ultimately inhibiting tumor cell growth and inducing apoptosis in a MYC-dependent manner.[1][2][4]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for solubilizing this compound is Dimethyl Sulfoxide (DMSO).[2]
Q3: Why is the solubility of this compound in DMSO a concern?
A3: DMSO is a highly hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound, leading to precipitation of the compound from the solution.[2] This can result in inaccurate compound concentrations in experiments, leading to unreliable and difficult-to-reproduce results.
Q4: How does water in DMSO affect the solubility of compounds?
A4: The presence of water in DMSO disrupts the solvent's ability to effectively solvate hydrophobic molecules. Water and DMSO form highly structured mixtures, and the energy required to create a cavity for the solute molecule increases in these mixtures compared to pure DMSO, making it more difficult for the compound to dissolve.[6]
Q5: How can I minimize water absorption in my DMSO?
A5: To minimize water absorption, it is crucial to handle and store DMSO properly. Always use fresh, anhydrous, or high-purity DMSO. Keep the DMSO container tightly sealed when not in use and store it in a dry, well-ventilated place. For sensitive applications, it is recommended to use single-use ampules or to aliquot larger volumes of DMSO into smaller, tightly sealed containers to minimize repeated exposure to air.
Data Presentation
This compound (NSC354961) Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉N₇O | [1][5] |
| Molecular Weight | 373.41 g/mol | [1][2][5] |
| CAS Number | 681282-09-7 | [1][2] |
| Solubility in fresh DMSO | 38 mg/mL (101.76 mM) | [2] |
| Solubility in water | Insoluble | [2] |
| Solubility in ethanol | Insoluble | [2] |
| Impact of Hygroscopic DMSO | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | [2] |
Signaling Pathway
The following diagram illustrates the MYC:MAX signaling pathway and the point of inhibition by this compound.
Caption: MYC:MAX pathway and this compound inhibition.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and DMSO.
Issue 1: My this compound has precipitated out of the DMSO stock solution.
-
Question: I prepared a stock solution of this compound in DMSO, but now I see solid particles. What could be the cause and how can I fix it?
-
Answer: Precipitation of this compound from a DMSO stock solution is most commonly due to the absorption of water by the hygroscopic DMSO.[2] Even small amounts of water can significantly decrease the solubility of hydrophobic compounds. Another potential cause is that the initial concentration of the stock solution exceeded the solubility limit of this compound in DMSO.
Solutions:
-
Use fresh, high-purity DMSO: Always use a new, unopened bottle of anhydrous DMSO or a freshly prepared aliquot from a larger, properly stored stock.
-
Proper storage: Store DMSO in a tightly sealed container in a dry environment. Consider aliquoting larger bottles into smaller, single-use vials to minimize exposure to atmospheric moisture.
-
Gentle warming and sonication: You can try to redissolve the precipitate by gently warming the solution (e.g., to 37°C) and sonicating it in a water bath. However, be cautious as prolonged heating can degrade the compound.
-
Prepare a fresh stock solution: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one using best practices for handling hygroscopic solvents.
-
Issue 2: After diluting my DMSO stock solution into an aqueous buffer for my experiment, a precipitate formed.
-
Question: My this compound was fully dissolved in DMSO, but when I added it to my aqueous experimental buffer, it crashed out of solution. Why did this happen and how can I prevent it?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. This compound is insoluble in water, and the final concentration of DMSO in your aqueous solution may not be sufficient to keep it dissolved.[2]
Solutions:
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions in your buffer. This gradual change in solvent composition can sometimes prevent precipitation.
-
Increase the final DMSO concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO in your aqueous solution can help maintain the solubility of this compound. However, be mindful that high concentrations of DMSO can be toxic to cells.[7]
-
Use of co-solvents: For in vivo studies or challenging in vitro assays, a co-solvent system can be employed. A common formulation involves initial dissolution in DMSO, followed by dilution in a mixture of other solvents like PEG300 and Tween 80 before the final addition of an aqueous solution.[2]
-
Experimental Workflow: Preparing a this compound Stock Solution
The following diagram outlines the recommended workflow for preparing a this compound stock solution to minimize water contamination and ensure accurate concentration.
Caption: Recommended workflow for this compound stock preparation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO while minimizing water contamination.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Preparation: Work in a clean, dry environment. If possible, use a glove box with a dry atmosphere. Ensure all labware is clean and completely dry.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 38 mg/mL).
-
Dissolution: Tightly cap the vial and vortex the solution until the compound is fully dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, clearly labeled vials. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Thermodynamic Solubility of this compound in DMSO
Objective: To determine the equilibrium solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Small glass vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance and micropipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a pre-weighed glass vial. Record the exact weight of the compound added.
-
Solvent Addition: Add a known volume of anhydrous DMSO to the vial.
-
Equilibration: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24-48 hours. This extended time is to ensure that the solution reaches saturation.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with DMSO to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in DMSO (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the hygroscopic nature of DMSO and the resulting solubility issues with this compound.
Caption: Cause-and-effect of hygroscopic DMSO.
References
- 1. ziath.com [ziath.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
Mycmi-6 Dissolution Technical Support Center
For researchers, scientists, and drug development professionals utilizing Mycmi-6, achieving complete dissolution is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture-absorbing DMSO.[1]
Q2: What is the expected solubility of this compound in DMSO?
There are varying reports on the solubility of this compound in DMSO. Some sources indicate a solubility as high as 38 mg/mL (101.76 mM), while others suggest a lower solubility of 2.3 mg/mL (6.16 mM) and recommend sonication to aid dissolution.[1][2] This variability may be due to differences in the purity of the compound, the quality of the DMSO, and the dissolution methodology.
Q3: Is sonication necessary for dissolving this compound?
Sonication is recommended, particularly if you are experiencing difficulty dissolving the compound at higher concentrations.[2] Sonication utilizes ultrasonic waves to break down solid particles, increasing the surface area exposed to the solvent and facilitating dissolution.[3]
Q4: My this compound solution appears to have precipitated after storage. What should I do?
Stock solutions of this compound in solvent should be stored at -80°C for long-term stability (up to one year) or -20°C for shorter periods (up to one month).[1][4] To avoid repeated freeze-thaw cycles which can promote precipitation, it is recommended to aliquot the stock solution into smaller volumes for single use.[1] If precipitation occurs, gentle warming and/or re-sonication may help to redissolve the compound.
Troubleshooting Guides
Issue: this compound is not fully dissolving in DMSO.
This is a common issue that can be addressed by following a systematic troubleshooting workflow. The following guide provides steps to identify and resolve the problem.
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol for Dissolving this compound using Sonication
This protocol provides a general guideline for using sonication to dissolve this compound. Optimal parameters may vary depending on the specific sonicator and the desired concentration.
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Ensure the vial is tightly sealed.
-
-
Initial Mixing:
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Sonication:
-
Use a bath sonicator for this procedure.
-
Ensure there is sufficient water in the sonicator bath.
-
Place the vial containing the this compound solution in a tube holder or float within the sonicator bath.
-
Sonicate for 10-15 minute intervals.
-
After each interval, visually inspect the solution for any remaining particulate matter.
-
If undissolved solid remains, vortex the solution again and repeat the sonication.
-
Caution: Prolonged sonication can generate heat. Monitor the temperature of the sonicator bath and the sample. If necessary, use a cooled water bath or perform sonication in shorter intervals with cooling periods in between.
-
-
Final Check:
-
Once the solution is clear and free of visible particles, it is ready for use.
-
For long-term storage, it is recommended to filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates before aliquoting and freezing at -80°C.
-
Mechanism of Sonication-Assisted Dissolution
Caption: Mechanism of sonication-assisted dissolution.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 38 | 101.76 | Use fresh, anhydrous DMSO.[1] |
| TargetMol | 2.3 | 6.16 | Sonication is recommended.[2] |
Signaling Pathway
For context, this compound is a potent and selective inhibitor of the MYC:MAX protein interaction.[4][5] This interaction is crucial for the transcriptional activity of the MYC oncoprotein, which drives cell proliferation and is often deregulated in cancer.[6][7]
This compound Mechanism of Action
Caption: this compound inhibits the MYC:MAX interaction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MYC Inhibition: Mycmi-6 vs. Omomyc
For Researchers, Scientists, and Drug Development Professionals
The transcription factor MYC is a critical oncoprotein dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has posed a significant challenge. This guide provides a detailed comparison of two prominent MYC inhibitors, the small molecule Mycmi-6 and the miniprotein Omomyc, to aid researchers in understanding their distinct mechanisms, efficacy, and the experimental validation behind them.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Omomyc employ fundamentally different strategies to disrupt MYC's oncogenic activity.
This compound: A Small Molecule Disruptor of the MYC:MAX Heterodimer
This compound is a potent and selective small molecule inhibitor that directly targets the interaction between MYC and its obligate binding partner, MAX.[1][2] The formation of the MYC:MAX heterodimer is essential for MYC to bind to E-box DNA sequences and activate the transcription of its target genes, which drive cellular proliferation and tumor growth.[3][4] By binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, this compound physically prevents its association with MAX.[1][2] This disruption effectively blocks MYC-driven transcription, leading to an inhibition of tumor cell growth and the induction of apoptosis.[1][5]
Omomyc: A Dominant-Negative Miniprotein
Omomyc is a synthetic miniprotein designed as a dominant-negative version of MYC.[6][7] It contains the bHLHZip domain of MYC with four specific amino acid substitutions that enhance its dimerization affinity and stability.[7] Omomyc functions through a multifaceted mechanism:
-
Sequestration of MYC: Omomyc can form heterodimers with endogenous MYC, preventing it from binding to MAX.[7]
-
Competition for MAX: Omomyc can also heterodimerize with MAX, creating inactive complexes that are unable to drive transcription.[6][8]
-
DNA Binding Competition: Omomyc homodimers can bind to E-box sequences, directly competing with and displacing active MYC:MAX heterodimers from the chromatin.[9]
This comprehensive inhibition of MYC function leads to a shutdown of the MYC transcriptional program, resulting in anti-tumor effects.[6][10]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The canonical MYC signaling pathway.
Caption: Mechanisms of action for this compound and Omomyc.
Caption: A typical experimental workflow for in vivo xenograft studies.
Efficacy Data: A Comparative Overview
Table 1: In Vitro Efficacy
| Parameter | This compound | Omomyc |
| Mechanism | Small molecule inhibitor of MYC:MAX interaction | Dominant-negative MYC miniprotein |
| Binding Affinity (Kd) | 1.6 µM to MYC bHLHZip domain[1][2] | High affinity for MAX and E-box DNA[3] |
| IC50/GI50 | As low as <0.5 µM in various cancer cell lines, including Burkitt's lymphoma and neuroblastoma[1][2][5] | Not typically measured in the same way as a small molecule; induces growth arrest and/or cell death in various cancer cell lines[11] |
| Effect on MYC:MAX | IC50 of 3.8 µM for inhibiting heterodimer formation[3][4] | Sequesters MYC and MAX, preventing heterodimerization[7] |
Table 2: In Vivo (Preclinical) Efficacy
| Parameter | This compound | Omomyc (as a therapeutic protein) |
| Animal Model | MYCN-amplified neuroblastoma xenograft[12][13] | Non-small cell lung cancer (NSCLC) and glioblastoma xenografts[13], breast cancer patient-derived xenografts (PDX)[14] |
| Administration | Intraperitoneal (i.p.) injection (e.g., 20 mg/kg daily)[12][13] | Intranasal (i.n.) or intravenous (i.v.) administration[13][15] |
| Tumor Growth Inhibition | Significantly reduced tumor growth[12][13] | Significantly reduced tumor burden[13][14] |
| Apoptosis Induction | Massive induction of apoptosis (TUNEL staining)[12][13] | Induces apoptosis[15] |
| Proliferation Inhibition | Significant reduction in tumor cell proliferation (Ki67 staining)[12][13] | Halts cell proliferation[13] |
| Toxicity | Well-tolerated with no severe side effects reported in the studies[12][13] | Mild, well-tolerated, and reversible side effects[11][16] |
Table 3: Clinical Development Status
| Parameter | This compound | Omomyc (OMO-103) |
| Clinical Trials | No publicly available information on clinical trials. | Successfully completed a Phase I clinical trial.[17] A Phase II trial in metastatic pancreatic ductal adenocarcinoma is ongoing.[17] |
| Phase I Results | N/A | Showed safety, preliminary signs of clinical activity, and target engagement in patients with various solid tumors.[10][17] Of 17 evaluable patients, 8 had stable disease.[18] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of MYC inhibitors like this compound and Omomyc.
In Vitro Protein-Protein Interaction Assays
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Recombinant MAX protein is immobilized on a sensor chip (e.g., CM5).
-
Binding: Recombinant MYC protein, pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control, is flowed over the chip.
-
Detection: The binding of MYC to MAX is measured in real-time as a change in the refractive index at the sensor surface, reported in response units (RU).
-
Analysis: The reduction in RU in the presence of the inhibitor is used to determine the inhibitory concentration (IC50) and binding kinetics.
-
-
Microscale Thermophoresis (MST):
-
Labeling: One binding partner (e.g., MAX) is fluorescently labeled.
-
Incubation: The labeled protein is mixed with its unlabeled partner (e.g., MYC) and varying concentrations of the inhibitor.
-
Measurement: The movement of the fluorescently labeled molecules through a microscopic temperature gradient is measured. Binding to another molecule alters this movement (thermophoresis).
-
Analysis: The change in thermophoresis is plotted against the inhibitor concentration to determine the dissociation constant (Kd).
-
-
In Situ Proximity Ligation Assay (isPLA):
-
Cell Treatment: Cells are treated with the inhibitor or vehicle control.
-
Antibody Incubation: Cells are incubated with primary antibodies specific for MYC and MAX.
-
Probe Ligation: Secondary antibodies conjugated to short DNA oligonucleotides (PLA probes) are added. If MYC and MAX are in close proximity (<40 nm), these oligonucleotides can be ligated to form a circular DNA template.
-
Amplification and Detection: The circular DNA is amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes, appearing as distinct fluorescent dots.
-
Quantification: The number of dots per cell is quantified to measure the extent of MYC:MAX interaction.
-
In Vivo Xenograft Studies
-
Tumor Model Establishment:
-
Cancer cells (e.g., SK-N-DZ neuroblastoma cells for this compound studies) are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³) before treatment initiation.
-
-
Treatment and Monitoring:
-
Mice are randomized into treatment and control groups.
-
The inhibitor (e.g., this compound at 20 mg/kg) or vehicle is administered daily via intraperitoneal injection.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal body weight and general health are monitored for signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue is fixed in formalin and embedded in paraffin for immunohistochemical analysis.
-
TUNEL Staining for Apoptosis:
-
Tissue sections are deparaffinized and rehydrated.
-
Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA (a hallmark of apoptosis) with labeled dUTPs.
-
The incorporated label is visualized using a fluorescent or chromogenic substrate.
-
The percentage of TUNEL-positive cells is quantified.
-
-
Ki67 Staining for Proliferation:
-
Tissue sections are stained with an antibody against the Ki67 protein, a marker of cellular proliferation.
-
A secondary antibody and a detection system are used for visualization.
-
The percentage of Ki67-positive cells is determined to assess the proliferation index.
-
-
Conclusion
This compound and Omomyc represent two promising, yet distinct, approaches to targeting the MYC oncogene. This compound, a small molecule, offers the advantages of traditional drug development pathways, while Omomyc, a miniprotein, demonstrates a multifaceted and potent mechanism of action that has shown promise in early clinical trials. The choice between these or other MYC inhibitors for further research and development will depend on the specific cancer context, desired therapeutic window, and delivery considerations. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and future MYC-targeting agents.
References
- 1. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors [polscientific.com]
- 7. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. genomeme.ca [genomeme.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]
- 15. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. immunostep.com [immunostep.com]
- 18. bdbiosciences.com [bdbiosciences.com]
Cross-Validation of Mycmi-6 Activity in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive cross-validation of the activity of Mycmi-6, a potent inhibitor of the MYC:MAX protein interaction, across a panel of cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and its potential as a therapeutic agent.
Mechanism of Action
This compound functions by selectively targeting the basic helix-loop-helix leucine zipper (bHLHZip) domain of the MYC protein, thereby preventing its heterodimerization with its obligate partner, MAX.[1][2] This disruption of the MYC:MAX complex is critical as this heterodimer is responsible for binding to E-box DNA sequences and driving the transcription of a multitude of genes involved in cell proliferation, growth, and metabolism.[1][2] By inhibiting this interaction, this compound effectively blocks MYC-driven transcription, leading to a reduction in tumor cell growth and the induction of apoptosis.[1][2][3]
Comparative Efficacy of this compound Across Various Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated in a wide range of cancer cell lines, demonstrating a strong correlation between MYC expression levels and sensitivity to the inhibitor.[3] Cell lines with higher MYC expression tend to exhibit greater sensitivity to this compound treatment.
Summary of this compound Activity (GI50/IC50)
| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Reference |
| Neuroblastoma (MYCN-amplified) | ||||
| IMR-32 | Neuroblastoma | ~2.5-6 | - | [1] |
| Kelly | Neuroblastoma | ~2.5-6 | - | [1] |
| SK-N-DZ | Neuroblastoma | <0.4 | - | [1] |
| Neuroblastoma (MYCN-non-amplified) | ||||
| SK-N-F1 | Neuroblastoma | >20 | - | MedChemExpress |
| SK-N-AS | Neuroblastoma | >20 | - | MedChemExpress |
| SK-N-RA | Neuroblastoma | >20 | - | MedChemExpress |
| Burkitt's Lymphoma | ||||
| Mutu | Burkitt's Lymphoma | ~0.5 | - | [3] |
| Daudi | Burkitt's Lymphoma | ~0.5 | - | [3] |
| ST486 | Burkitt's Lymphoma | ~0.5 | - | [3] |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 0.3 | [4] |
| BT-549 | Triple-Negative Breast Cancer | - | >10 | [4] |
| MCF7 | ER-Positive Breast Cancer | - | <1.5 (inhibition of MYC:MAX) | [1] |
| NCI-60 Panel | ||||
| Various | 9 Cancer Types | Data available from CellMiner | - | [3] |
Note: GI50 refers to the concentration required for 50% growth inhibition, while IC50 is the concentration for 50% inhibition of a specific biochemical function. The NCI-60 data can be accessed and analyzed through the CellMiner™ database.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 values are determined by plotting the percentage of growth inhibition against the log concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is based on the methodology used to assess this compound-induced apoptosis.[5][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in the treated and control groups.
Visualizing this compound's Mechanism and Experimental Procedures
To provide a clearer understanding of the signaling pathways and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: MYC:MAX Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Activity Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MYC:MAX Disruption by Mycmi-6 with In Situ Proximity Ligation Assay (isPLA)
A Comparative Guide for Researchers
The MYC oncogene is a critical driver in a majority of human cancers, making the disruption of its interaction with its obligate partner MAX a key therapeutic strategy. The small molecule inhibitor, Mycmi-6, has emerged as a potent disruptor of the MYC:MAX heterodimer. This guide provides a comparative analysis of the use of the in situ Proximity Ligation Assay (isPLA) to confirm and quantify the disruptive effect of this compound, alongside alternative methodologies.
Quantitative Comparison of this compound Efficacy
This compound effectively inhibits the MYC:MAX protein-protein interaction, leading to downstream effects such as the suppression of MYC-driven transcription and induction of apoptosis in cancer cells.[1][2] The potency of this compound has been quantified using various assays, with isPLA demonstrating its high efficacy in a cellular context.
| Assay Type | Metric | Value | Cell Line | Reference |
| isPLA | IC50 | < 1.5 µM | MCF7 | [1][2] |
| isPLA | % of Control Signal | 7% | MCF7 (24h treatment) | [1][2] |
| Co-Immunoprecipitation | IC50 | 3.8 µM | - | [1][2] |
| Binding Affinity (to MYC bHLHZip domain) | Kd | 1.6 µM | - | [1][3] |
| Cell Growth Inhibition (MYC-dependent) | GI50 | < 0.5 µM | Burkitt's lymphoma cells | [1][4] |
Visualizing the Disruption of MYC:MAX Signaling
The MYC:MAX heterodimer is a central node in a signaling pathway that drives cell proliferation and growth. This compound intervenes at this critical juncture.
References
In Vivo Efficacy of Mycmi-6: A Comparative Analysis Against Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Mycmi-6, a novel MYC inhibitor, against standard-of-care chemotherapies for neuroblastoma and breast cancer. The data presented is compiled from various preclinical studies to offer an objective overview of the therapeutic potential of this compound.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the MYC:MAX protein-protein interaction, a critical driver in a majority of human cancers. By disrupting this interaction, this compound effectively blocks MYC-driven transcription, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated significant in vivo activity of this compound in MYC-dependent tumor models, particularly in neuroblastoma. This guide will delve into the available in vivo data for this compound and compare its performance with established chemotherapeutic agents, doxorubicin and etoposide, in relevant cancer models.
Mechanism of Action: this compound
The MYC family of proto-oncogenes encodes transcription factors that play a central role in regulating cell proliferation, growth, and apoptosis. In many cancers, MYC is overexpressed, leading to uncontrolled cell division. MYC exerts its transcriptional activity by forming a heterodimer with its partner protein, MAX. This compound directly targets this interaction, preventing the formation of the functional MYC:MAX complex and thereby inhibiting the transcription of MYC target genes essential for tumor growth and survival.
In Vivo Efficacy of this compound in Neuroblastoma
A key preclinical study investigated the in vivo efficacy of this compound in a xenograft model using the MYCN-amplified neuroblastoma cell line, SK-N-DZ.[1]
Experimental Summary:
-
Model: Athymic nude mice with established SK-N-DZ tumor xenografts.
-
Treatment: this compound administered at 20 mg/kg body weight via intraperitoneal (i.p.) injection, daily for 1-2 weeks.
-
Key Findings: Treatment with this compound resulted in:
-
Massive induction of apoptosis in tumor tissue.
-
Significant reduction in tumor cell proliferation.
-
Decreased tumor microvasculature density. [1]
-
While direct comparative studies are limited, the following table summarizes the in vivo efficacy of this compound in neuroblastoma alongside data for a standard-of-care agent, etoposide, from separate studies. It is important to note that these results are not from a head-to-head comparison and experimental conditions may vary.
| Therapy | Cancer Model | Dosing Regimen | Key Efficacy Endpoints | Source |
| This compound | Neuroblastoma (SK-N-DZ Xenograft) | 20 mg/kg, i.p., daily for 1-2 weeks | Significant induction of apoptosis, reduction in tumor cell proliferation and microvascularity. | [1] |
| Etoposide | Neuroblastoma (Human Xenografts) | Varied; one study showed ineffectiveness as a single agent at standard and two-fold increased doses. | Ineffective as a single agent in 3 out of 3 tested xenografts in one study. | [2] |
Potential of this compound in Breast Cancer
In vitro studies have demonstrated the potential of this compound in breast cancer cell lines, showing synergistic effects when combined with standard chemotherapies like doxorubicin and docetaxel.[3] While in vivo comparative data for this compound in breast cancer is not yet available, the following table presents data from a study on doxorubicin in a breast cancer xenograft model to provide a benchmark for standard therapy efficacy.
| Therapy | Cancer Model | Dosing Regimen | Key Efficacy Endpoints | Source |
| This compound | Breast Cancer | In vivo data not yet available. In vitro studies show synergistic effects with doxorubicin. | - | [3][4] |
| Doxorubicin | Breast Cancer (4T1 Xenograft) | 7.5 mg/kg | Inhibition of tumor growth and reduction in Ki67-positive cells. | [5] |
Experimental Protocols
This compound in Neuroblastoma Xenograft Model
This protocol is based on the methodology described in the in vivo study of this compound in a neuroblastoma model.[1]
1. Cell Culture:
-
The human neuroblastoma cell line SK-N-DZ (ATCC® CRL-2149™) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
2. Animal Model and Tumor Implantation:
-
Female athymic nude mice (6-8 weeks old) are used.
-
A suspension of 5 x 10^6 SK-N-DZ cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Tumor volume is monitored regularly using calipers. The volume is calculated using the formula: (length x width²) / 2.
-
Treatment is initiated when tumors reach a volume of 100-200 mm³.
4. Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and further diluted in saline).
-
The solution is administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg body weight daily.
5. Endpoint Analysis:
-
After 1-2 weeks of treatment, mice are euthanized, and tumors are excised.
-
Tumors are fixed in formalin and embedded in paraffin for histological analysis.
-
Immunohistochemistry is performed to assess:
-
Apoptosis (e.g., TUNEL assay).
-
Cell proliferation (e.g., Ki67 staining).
-
Microvascular density (e.g., CD31 staining).
-
Standard Chemotherapy in Xenograft Models
Doxorubicin in Breast Cancer Xenograft Model:
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Animal Model: BALB/c mice.
-
Tumor Implantation: 2 x 10^5 4T1 cells are injected subcutaneously.
-
Treatment: Doxorubicin is administered at a dose of 7.5 mg/kg.[5]
Etoposide in Neuroblastoma Xenograft Model:
-
Cell Lines: Various human neuroblastoma xenografts.
-
Animal Model: Nude mice.
-
Treatment: Dosing can vary. In one study, etoposide was administered as a single agent and was found to be ineffective.[2] In clinical settings for high-risk neuroblastoma, etoposide is often used in combination with other agents like topotecan and cyclophosphamide, with intravenous doses around 100 mg/m²/day for several days.[7]
Conclusion
This compound demonstrates significant preclinical in vivo efficacy in a MYCN-amplified neuroblastoma model, a cancer type with high unmet medical need. Its mechanism of action, directly targeting the MYC:MAX interaction, represents a promising therapeutic strategy. While direct comparative in vivo data against standard-of-care chemotherapies is currently lacking, the initial findings are encouraging and warrant further investigation. The synergistic potential of this compound with existing chemotherapies, as suggested by in vitro studies, opens up exciting possibilities for combination therapies that could enhance efficacy and overcome resistance. Future head-to-head in vivo studies are crucial to definitively position this compound within the landscape of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. [In vivo assessment on the therapeutic effects of etoposide, vincristine and mitomycin C against human neuroblastoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. Topotecan, cyclophosphamide, and etoposide (TCE) in the treatment of high-risk neuroblastoma. Results of a phase-II trial - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Clinical Potential of Mycmi-6 and its Analogs: A Comparative Review
For researchers, scientists, and drug development professionals, the quest for effective MYC inhibitors remains a pivotal challenge in oncology. The MYC oncogene is a master regulator of myriad cellular processes, and its deregulation is implicated in a vast number of human cancers, often correlating with aggressive disease and poor prognosis.[1] For years, MYC's "undruggable" nature, owing to its intrinsically disordered structure, has thwarted therapeutic development.[1][2] However, recent breakthroughs have heralded a new era of direct MYC inhibitors, with compounds like Mycmi-6 demonstrating significant preclinical potential.
This guide provides a comprehensive comparison of this compound and other notable MYC inhibitors, presenting key experimental data, detailed methodologies for crucial assays, and visual representations of signaling pathways and experimental workflows to aid in the evaluation of their clinical promise.
Performance Comparison of MYC Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators, offering a snapshot of their relative potencies and binding affinities.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | MYC:MAX Interaction | IC50 (Growth Inhibition) | <0.5 µM | MYC-dependent tumor cells | [3][4] |
| GI50 (Growth Inhibition) | ~0.5 µM | Burkitt's lymphoma cells (Mutu, Daudi, ST486) | [4] | ||
| GI50 (Anchorage-independent growth) | <0.4 µM | MYCN-amplified neuroblastoma cells | [5][6] | ||
| IC50 (MYC:MAX Interaction) | <1.5 µM | in situ Proximity Ligation Assay (isPLA) in MCF7 cells | [4][5] | ||
| IC50 (MYC:MAX Heterodimer Formation) | 3.8 µM | In vitro | [4][5] | ||
| Kd (Binding Affinity to MYC bHLHZip domain) | 1.6 µM | Surface Plasmon Resonance (SPR) | [3][4][7] | ||
| OMO-103 | Pan-MYC | Phase I Clinical Trial (Recommended Phase II Dose) | 6.48 mg/kg | Patients with advanced solid tumors | [8][9] |
| Clinical Outcome | Stable disease in 8 of 12 evaluable patients | Patients with various solid tumors | [8][9] | ||
| 10058-F4 | c-Myc-Max Dimerization | IC50 (Cytotoxicity) | 17.8 ± 1.7 µM | Daudi cells (72h) | [7] |
| In vivo efficacy | Tumor growth reduction | Variable | Human prostate cancer xenografts (DU145, PC-3) | [3] | |
| KJ-Pyr-9 | MYC | Kd (Binding Affinity) | 6.5 nM | In vitro | [10] |
| Mycro3 | MYC:MAX Dimerization | In vivo efficacy | Increased survival | Mouse models of pancreatic cancer | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize MYC inhibitors.
MTT Assay for Cell Viability
This protocol outlines the steps to assess the effect of this compound on the viability of MYC-dependent cancer cells.
Materials:
-
This compound
-
MYC-dependent cancer cell lines (e.g., Burkitt's lymphoma lines like Daudi or neuroblastoma lines like SK-N-DZ)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Situ Proximity Ligation Assay (PLA) for MYC:MAX Interaction
This protocol describes the use of PLA to visualize and quantify the disruption of the MYC:MAX protein-protein interaction within cells upon treatment with this compound.
Materials:
-
This compound
-
Breast cancer cell line (e.g., MCF7)
-
Primary antibodies: anti-MYC and anti-MAX raised in different species
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 10 µM) or DMSO for 16-24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with a mixture of anti-MYC and anti-MAX primary antibodies overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with PLA probes that will bind to the primary antibodies.
-
Ligation: Add the ligation solution to join the two oligonucleotides on the PLA probes if they are in close proximity (<40 nm), forming a circular DNA template.
-
Amplification: Perform rolling circle amplification using a polymerase and fluorescently labeled nucleotides to generate a detectable signal.
-
Imaging and Quantification: Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Quantify the number of dots per cell nucleus to determine the extent of MYC:MAX interaction. A significant reduction in the number of dots in this compound treated cells compared to the control indicates disruption of the interaction.[11]
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol details the use of SPR to measure the binding kinetics and affinity (Kd) of this compound to the MYC protein.
Materials:
-
This compound
-
Recombinant MYC bHLHZip domain protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Protein Immobilization: Immobilize the recombinant MYC protein onto the sensor chip surface using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a series of concentrations of this compound in the running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the immobilized MYC protein surface and a reference surface (without protein). The binding is measured in real-time as a change in the refractive index.
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
-
Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound compound.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Visualizing the Molecular Landscape
Diagrams are indispensable tools for conceptualizing complex biological processes and experimental designs.
MYC:MAX Signaling Pathway and Inhibition
Caption: MYC:MAX signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating a MYC Inhibitor
References
- 1. Results revealed from phase I clinical trial of the first drug to successfully inhibit the MYC gene, which drives many common cancers | EurekAlert! [eurekalert.org]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. baxinhibitor.com [baxinhibitor.com]
- 4. esmo.org [esmo.org]
- 5. 10058-F4 | MYC | Tocris Bioscience [tocris.com]
- 6. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptomyc announces first patient dosed in Phase 2 clinical trial of OMO-103 in advanced osteosarcoma – Peptomyc [peptomyc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
